SP-100030
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKQBWHPQMXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SP-100030
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical models of inflammatory diseases. Its mechanism of action is centered on the dual inhibition of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Notably, this compound exhibits a pronounced T-cell-specific activity, suggesting a targeted immunomodulatory effect with a potentially favorable therapeutic window. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from key experiments, and detailed experimental protocols for the assays used to elucidate its function.
Core Mechanism of Action: Dual Inhibition of NF-κB and AP-1
This compound functions as a potent, cell-permeable inhibitor of both NF-κB and AP-1 transcriptional activation. These transcription factors are pivotal in the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. By simultaneously targeting both pathways, this compound can exert a broad anti-inflammatory effect. A key characteristic of this compound is its T-cell specificity, indicating that it preferentially suppresses the activation of these transcription factors in T-lymphocytes over other cell types. This selectivity may contribute to a reduction in off-target effects and a more focused therapeutic action.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound has been shown to inhibit NF-κB-mediated gene expression, likely by interfering with a crucial step in this signaling cascade within T-cells.
Inhibition of the AP-1 Signaling Pathway
AP-1 is another critical transcription factor involved in cellular proliferation, differentiation, and apoptosis, as well as the inflammatory response. It is a dimeric complex typically composed of proteins from the Jun and Fos families. The activation of AP-1 is regulated by the mitogen-activated protein kinase (MAPK) signaling cascades, including JNK, ERK, and p38. Upon activation, these kinases phosphorylate Jun and Fos proteins, leading to the formation of the active AP-1 complex and its subsequent binding to DNA. This compound has been demonstrated to inhibit AP-1-dependent gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| In Vitro Activity | |
| Parameter | Value |
| NF-κB Inhibition (IC50) | 50 nM |
| AP-1 Inhibition (IC50) | 50 nM |
| IL-2 Production Inhibition (IC50) | ~30 nM |
| IL-8 Production Inhibition (IC50) | ~30 nM |
| In Vivo Efficacy | |
| Animal Model | Dosage and Effect |
| Murine Collagen-Induced Arthritis (CIA) | 10 mg/kg/day, i.p.; significantly decreased arthritis severity. |
| Rat Model of Asthma | 20 mg kg(-1) day(-1), i.p.; inhibited BAL lymphocyte influx and reduced CD8(+) T-cell infiltration.[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Luciferase Reporter Gene Assay for NF-κB and AP-1 Activity
This assay is used to quantify the transcriptional activity of NF-κB and AP-1 in response to stimuli and in the presence of inhibitors like this compound.
Objective: To determine the IC50 of this compound for the inhibition of NF-κB and AP-1 transcriptional activity.
Materials:
-
Jurkat T-cells
-
Plasmids: pNF-κB-Luc (containing NF-κB responsive elements driving luciferase expression) and pAP-1-Luc (containing AP-1 responsive elements driving luciferase expression)
-
Transfection reagent (e.g., Lipofectamine)
-
Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for cell stimulation
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells in appropriate media and conditions.
-
Co-transfect the cells with the pNF-κB-Luc or pAP-1-Luc reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover for 24-48 hours post-transfection.
-
-
Compound Treatment and Cell Stimulation:
-
Pre-incubate the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a combination of PMA (e.g., 50 ng/mL) and PHA (e.g., 1 µg/mL) to activate the NF-κB and AP-1 pathways.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the relative luciferase activity against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors (NF-κB and AP-1) to specific DNA sequences.
Objective: To assess the effect of this compound on the DNA binding activity of NF-κB and AP-1.
Materials:
-
Jurkat T-cells
-
PMA and PHA for cell stimulation
-
This compound
-
Nuclear extraction kit
-
Biotin-labeled double-stranded DNA probes containing the consensus binding sites for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') and AP-1 (5'-CGCTTGATGACTCAGCCGGAA-3')
-
Poly(dI-dC)
-
EMSA buffer
-
Streptavidin-HRP conjugate and chemiluminescent substrate
-
Native polyacrylamide gel
Protocol:
-
Cell Treatment and Nuclear Extract Preparation:
-
Treat Jurkat T-cells with PMA and PHA in the presence or absence of this compound.
-
Prepare nuclear extracts from the treated cells using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract, biotin-labeled DNA probe, and poly(dI-dC) in EMSA buffer.
-
Incubate the reaction mixture at room temperature to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel to separate the protein-DNA complexes from the free probe.
-
-
Detection:
-
Transfer the separated complexes from the gel to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Visualize the bands on an X-ray film or with a digital imaging system.
-
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a setting that mimics human rheumatoid arthritis.
Objective: To determine the effect of this compound on the severity of arthritis in a mouse model.
Materials:
-
DBA/1J mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Calipers for paw thickness measurement
Protocol:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA.
-
On day 0, immunize DBA/1J mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.
-
-
Compound Administration:
-
Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle control at the onset of clinical signs of arthritis (typically around day 21-25).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for signs of arthritis, including paw swelling and redness.
-
Measure paw thickness regularly using calipers.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the identification and characterization of a dual NF-κB/AP-1 inhibitor like this compound.
Conclusion
This compound is a potent and T-cell-specific dual inhibitor of the NF-κB and AP-1 transcription factors. Its mechanism of action, characterized through a series of in vitro and in vivo studies, demonstrates its potential as a targeted therapeutic agent for inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the properties of this compound or to develop similar targeted immunomodulatory compounds. The combination of its dual inhibitory function and T-cell specificity makes this compound a compelling candidate for further drug development.
References
SP-100030: A Dual Inhibitor of NF-κB and AP-1 Transcription Factors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a potent, cell-permeable small molecule that acts as a dual inhibitor of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2][3] These transcription factors are pivotal in mediating inflammatory and immune responses, and their dysregulation is implicated in a wide range of diseases, including autoimmune disorders, chronic inflammation, and cancer.[2] this compound has demonstrated significant efficacy in preclinical models by suppressing the expression of pro-inflammatory genes and cytokines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are inducible transcription factors that play a central role in regulating a multitude of cellular processes, including immune and inflammatory responses, cell proliferation, and survival.[2] The activation of both NF-κB and AP-1 leads to the transcription of a wide array of pro-inflammatory genes, such as those encoding cytokines and chemokines.[2] Consequently, the simultaneous inhibition of both of these pathways presents a compelling therapeutic strategy for a variety of inflammatory and autoimmune diseases.
This compound, a pyrimidinecarboxamide compound, has emerged as a potent dual inhibitor of NF-κB and AP-1.[3][4] It exhibits a notable selectivity for T cells, suggesting the potential for potent immunosuppression with reduced toxicity compared to less specific inhibitors.[2][5] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical profile of this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the transcriptional activity of both NF-κB and AP-1.[3] In the canonical NF-κB signaling pathway, various stimuli lead to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and initiate gene transcription. This compound has been shown to decrease the intensity of both the p50 and p65 supershifted bands in Electrophoretic Mobility Shift Assays (EMSA), indicating a reduction in the DNA binding activity of NF-κB.[2]
The AP-1 transcription factor is typically a heterodimer of proteins from the Jun and Fos families. Its activation is mediated by various mitogen-activated protein kinase (MAPK) cascades. This compound has been demonstrated to inhibit AP-1-mediated gene expression in reporter assays. The dual inhibition of these two key transcription factors results in a broad-spectrum anti-inflammatory effect by downregulating the expression of multiple pro-inflammatory cytokines at the transcriptional level.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Target | IC50 | Reference |
| Transcriptional Activity | Jurkat T cells | NF-κB | 50 nM | [1][3] |
| Transcriptional Activity | Jurkat T cells | AP-1 | 50 nM | [1][3] |
| Luciferase Reporter Assay | Jurkat T cells | NF-κB | 30 nM | [1][2][5] |
| Cytokine Production (IL-2) | Jurkat T cells | IL-2 | ~30 nM | [1] |
| Cytokine Production (IL-8) | Jurkat T cells | IL-8 | ~30 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Murine Collagen-Induced Arthritis (CIA) | Arthritis | 10 mg/kg/day, i.p. | Significantly decreased arthritis severity. | [1][2][4][5] |
| Rat Model of Cancer Cachexia | Muscle Wasting | Not Specified | Ameliorated muscle wasting. | [3] |
| Rat Model of Ova-induced Asthma | Asthma | 20 mg/kg/day, i.p. | Inhibited BAL lymphocyte influx and reduced CD8+ T-cell infiltration. | [4][6] |
| Rat Yoshida Ascites Hepatoma | Cancer | 5 mg/kg/day, s.c. | Suppressed tumor expansion. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
NF-κB and AP-1 Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB or AP-1 in response to stimuli and the inhibitory effect of compounds like this compound.
Protocol:
-
Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transfected with a luciferase reporter plasmid containing multiple copies of the NF-κB or AP-1 consensus binding site upstream of the luciferase gene.
-
Compound Treatment: Transfected cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
Cell Stimulation: Cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) to activate the NF-κB and AP-1 pathways.
-
Lysis and Luminescence Measurement: After a 5-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase for dual-luciferase systems) and the IC50 value is calculated.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to detect the DNA binding activity of transcription factors like NF-κB.
Protocol:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from Jurkat T cells that have been treated with or without this compound and stimulated with PMA/PHA.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and the position of the labeled probe is visualized by autoradiography or other appropriate detection methods. A "shift" in the mobility of the probe indicates the formation of a DNA-protein complex. For supershift analysis, an antibody specific to an NF-κB subunit (e.g., p50 or p65) is added to the binding reaction, resulting in a further retardation of the complex.
Cytokine Quantification by ELISA and RT-PCR
Enzyme-Linked Immunosorbent Assay (ELISA) and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are used to measure the protein and mRNA levels of cytokines, respectively.
ELISA Protocol:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-2, IL-8, TNF-α).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Supernatants from cell cultures treated with this compound and stimulated are added to the wells.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is proportional to the amount of cytokine present.
-
Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.
RT-PCR Protocol:
-
RNA Isolation: Total RNA is isolated from treated and stimulated cells.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the cytokine gene of interest and a housekeeping gene (for normalization).
-
Analysis: The PCR products are analyzed by gel electrophoresis or by real-time PCR to quantify the relative mRNA expression levels.
Conclusion
This compound is a potent dual inhibitor of the NF-κB and AP-1 transcription factors with significant anti-inflammatory and immunosuppressive activities demonstrated in a range of preclinical models. Its T-cell-selective action offers a promising therapeutic profile. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals exploring the potential of targeting these key inflammatory pathways. Further investigation into the clinical utility of this compound and similar dual inhibitors is warranted.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. bowdish.ca [bowdish.ca]
- 6. bosterbio.com [bosterbio.com]
The Impact of SP-100030 on Cytokine Production: A Technical Overview for Researchers
An In-depth Examination of the T-Cell Specific NF-κB and AP-1 Inhibitor, SP-100030, and its Role in Modulating Inflammatory Cytokine Expression.
This technical guide provides a comprehensive analysis of this compound, a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The document is intended for researchers, scientists, and professionals in drug development interested in the mechanism and therapeutic potential of targeting inflammatory cytokine production. Herein, we present a synthesis of key preclinical data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Core Mechanism of Action: Inhibition of Key Inflammatory Transcription Factors
This compound exerts its immunomodulatory effects by targeting two pivotal transcription factors, NF-κB and AP-1. These factors are critical regulators of gene expression for a wide array of pro-inflammatory cytokines and other mediators of the immune response. By inhibiting the activation of both NF-κB and AP-1, this compound effectively suppresses the transcription of their target genes, leading to a reduction in the production of key cytokines implicated in various inflammatory and autoimmune diseases.[1][2] Notably, the inhibitory action of this compound has been shown to be selective for T-cells, suggesting a potential for targeted immunosuppression with a reduced risk of broad, off-target effects.[2][3]
Quantitative Analysis of Cytokine Inhibition
The efficacy of this compound in suppressing cytokine production has been quantified in several preclinical models. The following tables summarize the key findings from in vitro and in vivo studies.
In Vitro Efficacy: Inhibition of NF-κB Activity and Cytokine Production in Jurkat T-Cells
| Parameter | Cell Line | Stimulation | Method | Result | Reference |
| NF-κB Activation (Luciferase Reporter) | Jurkat | PMA/PHA | Luciferase Assay | IC50 = 30 nM | [3] |
| NF-κB DNA Binding | Jurkat | PMA/PHA | EMSA | Inhibition at 1 µM | [3] |
| IL-2 Production | Jurkat | PMA/PHA | ELISA | Inhibited | [3] |
| IL-8 Production | Jurkat | PMA/PHA | ELISA | Inhibited | [3] |
| TNF-α Production | Jurkat | PMA/PHA | ELISA | Inhibited | [3] |
| IL-2 mRNA Expression | Jurkat | PMA/PHA | RT-PCR | Inhibited | [3] |
| IL-8 mRNA Expression | Jurkat | PMA/PHA | RT-PCR | Inhibited | [3] |
| TNF-α mRNA Expression | Jurkat | PMA/PHA | RT-PCR | Inhibited | [3] |
In Vivo Efficacy: Murine Collagen-Induced Arthritis Model
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Arthritis Severity | DBA/1J mice | 10 mg/kg/day i.p. | Significantly decreased arthritis score (5.6 ± 1.7 vs. 9.8 ± 1.5 for control; p < 0.001) | [3] |
| Synovial NF-κB Binding | DBA/1J mice | 10 mg/kg/day i.p. | Suppressed | [3] |
In Vivo Efficacy: Rat Model of Allergen-Induced Airway Inflammation
| Parameter | Animal Model | Treatment | Outcome | Reference |
| IL-2 mRNA Expression | Brown-Norway rats | Not specified | Suppressed (P < 0.05) | [1][4] |
| IL-5 mRNA Expression | Brown-Norway rats | Not specified | Suppressed (P < 0.05) | [1][4] |
| IL-10 mRNA Expression | Brown-Norway rats | Not specified | Suppressed (P < 0.05) | [1][4] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflows for this compound evaluation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Jurkat T-Cell Assays
1. Cell Culture and Stimulation:
-
Cell Line: Human Jurkat T-cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Stimulation: Phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) are used to activate the T-cells and induce cytokine production.
2. NF-κB Luciferase Reporter Assay:
-
Transfection: Jurkat cells are transiently or stably transfected with a luciferase reporter construct containing NF-κB response elements.
-
Treatment: Transfected cells are pre-incubated with varying concentrations of this compound prior to stimulation with PMA/PHA.
-
Measurement: Luciferase activity is measured using a luminometer, with a decrease in luminescence indicating inhibition of NF-κB transcriptional activity.
3. Electrophoretic Mobility Shift Assay (EMSA):
-
Nuclear Extract Preparation: Nuclear extracts are prepared from Jurkat cells treated with or without this compound and stimulated with PMA/PHA.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB or AP-1 is radiolabeled (e.g., with ³²P).
-
Binding Reaction: Labeled probe is incubated with the nuclear extracts.
-
Electrophoresis and Detection: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band indicates inhibition of transcription factor binding.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Sample Collection: Supernatants from cultured Jurkat cells (treated and stimulated as described above) are collected.
-
Assay Principle: A sandwich ELISA is performed using capture and detection antibodies specific for the cytokine of interest (e.g., IL-2, IL-8, TNF-α).
-
Detection: The amount of cytokine is quantified by measuring the absorbance of a colorimetric substrate, and concentrations are determined by comparison to a standard curve.
5. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression:
-
RNA Extraction: Total RNA is extracted from Jurkat cells.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified by PCR using primers specific for the cytokine genes of interest and a housekeeping gene for normalization.
-
Analysis: PCR products are visualized by gel electrophoresis, and the relative expression of cytokine mRNA is quantified.
In Vivo Animal Models
1. Murine Collagen-Induced Arthritis (CIA) Model:
-
Animal Strain: DBA/1J mice.
-
Induction of Arthritis: Mice are immunized with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.
-
Treatment: this compound (e.g., 10 mg/kg/day) or vehicle is administered intraperitoneally, typically starting after the onset of clinical signs.
-
Assessment: The severity of arthritis is monitored and scored based on paw swelling and inflammation. At the end of the study, synovial tissue can be collected for histological analysis and EMSA to assess NF-κB activity.
2. Rat Model of Allergen-Induced Airway Inflammation:
-
Animal Strain: Brown-Norway rats.
-
Sensitization and Challenge: Rats are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged with an aerosolized form of the allergen to induce airway inflammation.
-
Treatment: this compound or vehicle is administered prior to the allergen challenge.
-
Assessment: Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx. Lung tissue is harvested for histological examination and for the quantification of cytokine mRNA expression by RT-PCR.
Conclusion
This compound has demonstrated significant potential as a T-cell specific inhibitor of pro-inflammatory cytokine production through its dual action on the NF-κB and AP-1 transcription factors. The data presented in this technical guide, derived from robust in vitro and in vivo preclinical studies, underscore the therapeutic promise of this compound for a range of inflammatory and autoimmune disorders. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this promising area of immunopharmacology.
References
- 1. Cardiac allograft rejection and enhancement in natural recombinant rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled serial ultrastructural tracer study of first-set cardiac allograft rejection in the rat. Evidence that the microvascular endothelium is the primary target of graft destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A controlled serial ultrastructural tracer study of first-set cardiac allograft rejection in the rat. Evidence that the microvascular endothelium is the primary target of graft destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SP-100030 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a potent and selective small molecule inhibitor of T-cell activation. It functions as a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of pro-inflammatory cytokines and T-cell proliferation. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to T-Cell Activation and the Role of NF-κB and AP-1
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors orchestrate a genomic program leading to T-cell proliferation, differentiation, and the production of cytokines that mediate the immune response. Dysregulation of T-cell activation is a hallmark of many autoimmune and inflammatory diseases, making the signaling pathways that govern this process attractive targets for therapeutic intervention.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects by specifically targeting the NF-κB and AP-1 signaling pathways in T-cells. The activation of these transcription factors upon T-cell stimulation is crucial for the production of key cytokines.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity. In resting T-cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon T-cell activation, a signaling cascade involving Protein Kinase C theta (PKCθ) leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to inhibit NF-κB activation in T-cells, and evidence suggests this is mediated through the modulation of the PKCθ signaling axis.[1]
Inhibition of the AP-1 Signaling Pathway
AP-1 is another critical transcription factor in T-cells that is activated downstream of the TCR and co-stimulatory signaling. It is a dimeric complex typically composed of proteins from the Jun and Fos families. AP-1 works in concert with other transcription factors, including NF-κB, to regulate the expression of genes involved in T-cell activation and cytokine production. This compound has been identified as a dual inhibitor, also targeting the AP-1 pathway.[2]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various in vitro assays, primarily using the Jurkat T-cell line. The following table summarizes the key quantitative data.
| Target/Process | Cell Line | Assay Type | IC50 Value | Reference |
| NF-κB Transcriptional Activity | Jurkat | Luciferase Reporter | 30 nM | [3] |
| NF-κB | Jurkat | EMSA | 50 nM | [2] |
| AP-1 | Jurkat | Luciferase Reporter | 50 nM | [2] |
| IL-2 Production | Jurkat | ELISA | ~30 nM | [2] |
| IL-8 Production | Jurkat | ELISA | ~30 nM | [2] |
| TNF-α Production | Jurkat | ELISA/RT-PCR | Inhibition observed | [3] |
| IL-5 mRNA Expression | Rat T-cells (in vivo) | RT-PCR | Inhibition observed | [4] |
| IL-10 mRNA Expression | Rat T-cells (in vivo) | RT-PCR | Inhibition observed | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Jurkat Cell Culture and Activation
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Activation: For NF-κB and AP-1 activation, Jurkat cells are typically stimulated with a combination of Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20-50 ng/mL and Ionomycin at 1 µg/mL.[5][6]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Protocol:
-
Jurkat cells are transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of an NF-κB consensus binding site upstream of the luciferase gene.
-
Transfected cells are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cells are then stimulated with PMA and Ionomycin to activate the NF-κB pathway.
-
After a 6-24 hour incubation period, cells are lysed.[7]
-
Luciferase substrate is added to the cell lysates, and luminescence is measured using a luminometer.
-
The IC50 value is calculated from the dose-response curve of this compound.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to detect the binding of NF-κB to a specific DNA probe.
-
Protocol:
-
Nuclear extracts are prepared from Jurkat cells that have been treated with this compound and stimulated with PMA/Ionomycin.
-
A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition by this compound.
-
Cytokine Production Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines secreted into the cell culture supernatant.
-
Protocol:
-
Jurkat cells are cultured and treated with this compound and stimulated as described in section 4.1.
-
After 24-48 hours, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., IL-2, IL-8, TNF-α) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, a capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate.
-
The supernatant samples and a standard curve of known cytokine concentrations are added to the wells.
-
A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.
-
Conclusion
This compound is a well-characterized inhibitor of T-cell activation that targets the NF-κB and AP-1 transcription factors. Its ability to potently and selectively block the production of key pro-inflammatory cytokines in T-cells underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and inflammation. Further investigation into the precise molecular target of this compound within the PKCθ signaling pathway could provide additional insights into its mechanism of action and facilitate the development of next-generation T-cell immunomodulators.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective protein kinase Cθ (PKCθ) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Integration of Kinase and Calcium Signaling at the Level of Chromatin Underlies Inducible Gene Activation in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide to the SP-100030 Signaling Pathway: Targeting NF-κB and AP-1 in T-Cells
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of SP-100030, a potent, T-cell specific small molecule inhibitor. This compound is not a signaling pathway itself, but rather a dual inhibitor of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document details the mechanism of action of this compound, the signaling pathways it modulates, its effects on cytokine production, and its potential therapeutic applications in inflammatory diseases. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of NF-κB and AP-1
This compound exerts its effects by potently and selectively inhibiting the transcriptional activity of both NF-κB and AP-1, primarily in T-lymphocytes. This dual inhibition is critical as both transcription factors are key regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators. In Jurkat T-cells, this compound has been shown to inhibit both NF-κB and AP-1 mediated transcription with a half-maximal inhibitory concentration (IC50) of approximately 50 nM.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the immune and inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription. These genes include those encoding for cytokines like IL-2, IL-8, and TNF-α.
The AP-1 Signaling Pathway
AP-1 is another crucial transcription factor involved in cellular responses to a variety of stimuli, including cytokines, growth factors, and cellular stress. AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families. The activity of AP-1 is regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the JNK, ERK, and p38 MAPK pathways. These kinases phosphorylate Jun and Fos proteins, which enhances the stability and transcriptional activity of the AP-1 complex. Once activated, AP-1 translocates to the nucleus and binds to specific DNA sequences (TPA-responsive elements, TREs) in the promoter regions of its target genes, which overlap with many of the pro-inflammatory genes regulated by NF-κB.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Stimulus | Measured Endpoint | IC50 |
| NF-κB Luciferase Reporter Assay | Jurkat | PMA/PHA | Luciferase Activity | ~50 nM |
| AP-1 Luciferase Reporter Assay | Jurkat | PMA/PHA | Luciferase Activity | ~50 nM |
| IL-2 Production (ELISA) | Jurkat | PMA/PHA | IL-2 Protein Concentration | ~30 nM |
| IL-8 Production (ELISA) | Jurkat | PMA/PHA | IL-8 Protein Concentration | ~30 nM |
| Cytokine mRNA Expression (RT-PCR) | Jurkat | PMA/PHA | IL-2, IL-8, TNF-α mRNA levels | Not specified |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Dosing Regimen | Efficacy Readout | Outcome |
| Murine Collagen-Induced Arthritis (CIA) | Mouse | 10 mg/kg/day, i.p. (day 21-34) | Arthritis score, paw inflammation (histology) | Significantly decreased arthritis severity.[1] |
| Allergen-Induced Asthma | Rat | 20 mg/kg/day, i.p. (for 3 days) | BAL lymphocyte influx, CD8+ T-cell infiltration, cytokine mRNA | Attenuated lymphocyte accumulation and cytokine mRNA expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Luciferase Reporter Assay for Transcription Factor Activity
This assay is used to quantify the transcriptional activity of NF-κB or AP-1 in response to stimuli and in the presence of inhibitors like this compound.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB or AP-1). A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is also co-transfected to normalize for transfection efficiency. When the transcription factor is activated, it drives the expression of the primary luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., Jurkat T-cells) in a 96-well plate.
-
Co-transfect the cells with the NF-κB or AP-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., PMA and PHA for Jurkat cells) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Add the luciferase assay substrate to the cell lysate and measure the firefly luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control and determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors, such as NF-κB, to specific DNA sequences.
Principle: A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for the transcription factor of interest is incubated with nuclear extracts from cells. If the transcription factor is present and active in the nuclear extract, it will bind to the probe. When this mixture is run on a non-denaturing polyacrylamide gel, the protein-DNA complex will migrate more slowly than the free probe, resulting in a "shifted" band.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with or without stimulus and/or this compound.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the NF-κB binding site.
-
Label the probe with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
For supershift assays, a specific antibody against the transcription factor can be added to the reaction, which will cause a further shift in the band.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel and run the electrophoresis.
-
-
Detection:
-
Dry the gel and expose it to X-ray film (for radiolabeled probes) or scan it using an appropriate imager (for fluorescent probes).
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
qRT-PCR is used to measure the levels of specific messenger RNA (mRNA), such as those for IL-2, IL-8, and TNF-α.
Principle: Total RNA is first extracted from cells and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the gene of interest. The amplification of the DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of mRNA.
Protocol:
-
RNA Isolation:
-
Treat cells with or without stimulus and/or this compound.
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Set up the PCR reaction with the cDNA template, primers specific for the target cytokine gene, and a real-time PCR master mix containing a fluorescent dye.
-
Run the reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins, antibodies, and hormones.
Principle: A "sandwich" ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. After washing, a detection antibody, which is also specific for the cytokine but binds to a different epitope, is added. This detection antibody is either directly conjugated to an enzyme or is biotinylated and subsequently detected by an enzyme-conjugated streptavidin. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present in the sample.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
-
Blocking:
-
Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants or standards of known cytokine concentrations to the wells and incubate.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
-
Substrate Addition and Measurement:
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a valuable research tool for investigating the roles of NF-κB and AP-1 in T-cell mediated inflammatory processes. Its potent and selective dual inhibitory activity makes it a compound of interest for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
References
SP-100030 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a cell-permeable, pyrimidinecarboxamide compound that has been identified as a potent, T-cell specific, dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] These transcription factors are critical regulators of the immune response, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] By selectively targeting NF-κB and AP-1 activation in T-cells, this compound presents a promising therapeutic strategy for T-cell mediated autoimmune disorders, with the potential for potent immunosuppression and reduced toxicity compared to less specific inhibitors.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound in autoimmune disease models, with a focus on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the activation of NF-κB and AP-1. In the canonical NF-κB signaling pathway, various stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of NF-κB-driven genes.[1] Specifically, it has been observed to decrease the intensity of both the p50 and p65 supershifted bands in electrophoretic mobility shift assays (EMSA), indicating a reduction in the DNA binding activity of these NF-κB subunits.[1] The inhibitory action of this compound on NF-κB activation is associated with the inhibition of several upstream kinases, including Protein Kinase Cθ (PKCθ), p85 S6 kinase, and Raf1.
The AP-1 transcription factor is typically a heterodimer of proteins belonging to the Jun and Fos families. Its activation is also linked to inflammatory signaling and is involved in the expression of various genes that regulate cell proliferation, differentiation, and apoptosis. While the precise mechanism of AP-1 inhibition by this compound is less detailed in the available literature, its action as a dual inhibitor suggests a broader impact on inflammatory gene expression.
Signaling Pathway Diagram
Caption: this compound inhibits NF-κB and AP-1 signaling pathways in T-cells.
Efficacy in Autoimmune Disease Models
The primary in vivo evaluation of this compound has been conducted in the murine collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis. To date, there is no publicly available data on the efficacy of this compound in other autoimmune disease models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or dextran sulfate sodium (DSS)-induced colitis for inflammatory bowel disease.
Collagen-Induced Arthritis (CIA) in Mice
In a study utilizing DBA/1J mice, immunization with type II collagen was used to induce arthritis. Treatment with this compound was initiated on day 21 post-immunization, at the onset of clinical signs of arthritis.
Quantitative Data
| Model | Species/Strain | Treatment | Dose & Route | Treatment Schedule | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | This compound | 10 mg/kg/day, i.p. | Daily, from day 21 to day 34 | Significantly decreased arthritis severity score (5.6 ± 1.7 vs. 9.8 ± 1.5 for control; p < 0.001). | [1] |
| Trend toward improvement in histological evaluation. | [1] | |||||
| Suppressed synovial NF-κB binding as determined by EMSA. | [1] |
In Vitro Efficacy Data
| Assay | Cell Line | Parameter | IC50 / Concentration | Effect | Reference |
| Luciferase Reporter Assay | Jurkat | NF-κB dependent luciferase production | 30 nM | Inhibition | [1] |
| EMSA | Jurkat | NF-κB activation | 1 µM | Inhibition | [1] |
| ELISA & RT-PCR | Jurkat & other T-cell lines | IL-2, IL-8, TNF-α production | Not specified | Inhibition | [1] |
Experimental Protocols
Murine Collagen-Induced Arthritis (CIA) Model
Based on the study by Gerlag et al. (2000) and standard protocols for CIA in DBA/1J mice, the following methodology is inferred:
1. Animals:
-
Male DBA/1J mice, typically 8-10 weeks old.
2. Induction of Arthritis:
-
Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Booster (Day 21): A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
3. Preparation and Administration of this compound:
-
This compound is dissolved in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Beginning on day 21 post-immunization, mice are treated daily with 10 mg/kg of this compound via i.p. injection. Control animals receive vehicle only.
4. Clinical Assessment of Arthritis:
-
Mice are observed daily or every other day for the onset and severity of arthritis.
-
Each paw is scored on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum score per mouse is 16.
5. Histological Evaluation:
-
At the end of the study (e.g., day 34), mice are euthanized, and ankle joints are collected.
-
Joints are fixed, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Histological scoring is performed to assess inflammation, pannus formation, and bone/cartilage erosion. The Gerlag et al. study noted a "trend toward improvement," but specific quantitative scores were not provided in the abstract.
6. Electrophoretic Mobility Shift Assay (EMSA) for Synovial NF-κB:
-
Synovial tissue is dissected from the ankle joints of treated and control mice.
-
Nuclear extracts are prepared from the synovial tissue.
-
EMSA is performed using a radiolabeled oligonucleotide probe containing the NF-κB consensus binding site.
-
The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band corresponding to the NF-κB/DNA complex indicates inhibition of NF-κB binding.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in the murine CIA model.
Conclusion
This compound demonstrates significant efficacy in the murine collagen-induced arthritis model, a key preclinical model for rheumatoid arthritis. Its T-cell specific dual inhibition of NF-κB and AP-1 provides a targeted mechanism of action that translates to a reduction in clinical signs of arthritis. The available data strongly supports its potential as a therapeutic agent for T-cell driven autoimmune diseases. Further investigation into its efficacy in other autoimmune disease models, as well as more detailed elucidation of its interaction with the AP-1 signaling pathway, would provide a more complete understanding of its therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further study and development of this compound and similar targeted immunomodulatory compounds.
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on SP-100030 and its Therapeutic Potential in Collagen-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A key player in the inflammatory cascade of RA is the transcription factor Nuclear Factor-kappa B (NF-κB). This technical guide delves into the pre-clinical efficacy and mechanism of action of SP-100030, a novel, T-cell-specific inhibitor of NF-κB, in the context of collagen-induced arthritis (CIA), a well-established animal model of RA. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's therapeutic effects.
Introduction
The pathogenesis of rheumatoid arthritis involves a complex interplay of various immune cells, pro-inflammatory cytokines, and signaling pathways.[1][2] Central to this process is the activation of NF-κB, which regulates the expression of numerous genes involved in inflammation and immunity.[3][4] Consequently, targeting NF-κB has emerged as a promising therapeutic strategy for RA. This compound is a compound identified to specifically inhibit NF-κB activation in T-cells, offering the potential for potent immunosuppression with reduced toxicity compared to non-specific NF-κB inhibitors.[3] This guide summarizes the critical pre-clinical findings and methodologies used to evaluate the efficacy of this compound in a murine model of collagen-induced arthritis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound on NF-κB Activity and Cytokine Production in Jurkat T-cells.
| Parameter | Method | Cell Line | Activator | This compound Concentration | Result | Reference |
| NF-κB Activation | EMSA | Jurkat | PMA/PHA | 1 µM | Inhibition of NF-κB activation | [3] |
| NF-κB Promoter Activity | Luciferase Assay | Jurkat | PMA/PHA | IC50 = 30 nM | Inhibition of luciferase production | [3] |
| IL-2 Production | ELISA | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |
| IL-8 Production | ELISA | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |
| TNF-α Production | ELISA | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |
| IL-2 Gene Expression | RT-PCR | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |
| IL-8 Gene Expression | RT-PCR | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |
| TNF-α Gene Expression | RT-PCR | Jurkat | PMA/PHA | Not specified | Inhibition | [3] |
EMSA: Electrophoretic Mobility Shift Assay; IC50: Half maximal inhibitory concentration; IL: Interleukin; PMA: Phorbol 12-myristate 13-acetate; PHA: Phytohaemagglutinin; TNF: Tumor Necrosis Factor.
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model.
| Parameter | Animal Model | Treatment | Dosage | Duration | Arthritis Score (Mean ± SEM) | P-value | Reference |
| Arthritis Severity | DBA/1J mice | This compound | 10 mg/kg/day i.p. | Day 21-34 | 5.6 ± 1.7 | < 0.001 | [3] |
| Arthritis Severity | DBA/1J mice | Control (vehicle) | - | Day 21-34 | 9.8 ± 1.5 | - | [3] |
| Synovial NF-κB Binding | DBA/1J mice | This compound | 10 mg/kg/day i.p. | Day 34 | Suppressed | Not specified | [3] |
| Histological Improvement | DBA/1J mice | This compound | 10 mg/kg/day i.p. | Day 34 | Trend towards improvement | Not specified | [3] |
i.p.: intraperitoneal; SEM: Standard Error of the Mean.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate this compound.
In Vitro Studies
Jurkat cells, a human T-lymphocyte cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1 mM sodium pyruvate, 10 mM HEPES, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. Cells were maintained at a density between 0.2 x 10^6 and 2 x 10^6 cells/ml.
-
Nuclear Extract Preparation: Jurkat cells were stimulated with Phorbol 12-myristate 13-acetate (PMA) and Phytohaemagglutinin (PHA). Nuclear extracts were prepared by lysing the cells in a hypotonic buffer, followed by centrifugation to pellet the nuclei. The nuclei were then lysed with a high-salt buffer to release nuclear proteins.
-
Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus sequence (5′-AGTTGAGGGGACTTTCCCAGGC-3′) was end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Nuclear extracts were incubated with the radiolabeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, a 50-fold excess of unlabeled NF-κB oligonucleotide was added.
-
Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing 4-6% polyacrylamide gel in 0.5x TBE buffer.
-
Detection: The gel was dried and exposed to X-ray film or a phosphorimager screen to visualize the bands.
-
Transfection: Jurkat cells were transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
Cell Treatment: Transfected cells were seeded in a 96-well plate and treated with this compound at various concentrations for 1 hour before stimulation with PMA/PHA.
-
Luciferase Assay: After 6-16 hours of stimulation, cells were lysed, and luciferase activity was measured using a luminometer following the addition of a luciferase substrate.
-
Cell Stimulation: Jurkat cells were treated with this compound prior to stimulation with PMA/PHA.
-
ELISA: Supernatants were collected after 24 hours of stimulation. The concentrations of IL-2, IL-8, and TNF-α were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
RT-PCR: Total RNA was extracted from Jurkat cells after 6 hours of stimulation. First-strand cDNA was synthesized using reverse transcriptase. Real-time quantitative PCR (RT-qPCR) was performed using primers specific for IL-2, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
In Vivo Studies
-
Animals: Male DBA/1J mice, 8-10 weeks old, were used.
-
Immunization: Mice were immunized intradermally at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization of 100 µg of chicken type II collagen in Incomplete Freund's Adjuvant (IFA) was administered 21 days later.
-
Treatment: this compound (10 mg/kg/day) or vehicle control was administered intraperitoneally daily from day 21 to day 34.
-
Clinical Assessment: The severity of arthritis in each paw was scored visually on a scale of 0-4, with a maximum score of 16 per mouse. Scoring was performed by blinded observers.
-
Tissue Preparation: At the end of the study (day 34), mice were euthanized, and their paws were collected, fixed in 10% buffered formalin, decalcified, and embedded in paraffin.
-
Staining: 5 µm sections were stained with hematoxylin and eosin (H&E).
-
Scoring: Histological sections were scored by a blinded pathologist for inflammation, pannus formation, cartilage destruction, and bone erosion on a scale of 0-3 for each parameter.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in T-cells.
Caption: In vitro experimental workflow for this compound evaluation.
Caption: In vivo experimental workflow for this compound in the CIA model.
Discussion and Conclusion
The data presented in this guide demonstrate that this compound is a potent and T-cell-specific inhibitor of NF-κB. In vitro, it effectively blocks NF-κB activation and the subsequent production of pro-inflammatory cytokines in Jurkat T-cells.[3] These findings translate to significant in vivo efficacy in the murine collagen-induced arthritis model, where this compound treatment markedly reduced the severity of arthritis.[3] The suppression of synovial NF-κB binding in treated animals further corroborates its mechanism of action in the context of inflammatory arthritis.[3]
The T-cell selectivity of this compound is a key advantage, as it may offer a more favorable safety profile compared to broader NF-κB inhibitors by minimizing off-target effects in other cell types.[3] The trend towards histological improvement suggests that this compound may not only alleviate the clinical signs of arthritis but also has the potential to mitigate the underlying joint damage.
References
- 1. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
SP-100030 in a Rat Model of Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SP-100030, a novel transcription factor inhibitor, in a rat model of allergic asthma. The information presented herein is synthesized from key research findings, offering a comprehensive overview of the experimental protocols, quantitative data, and underlying signaling pathways.
Executive Summary
This compound is an inhibitor of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), both of which are pivotal in the inflammatory cascade associated with asthma.[1][2] In a preclinical rat model of ovalbumin-induced asthma, this compound has demonstrated selective immunomodulatory effects. Notably, it inhibits the influx of lymphocytes, particularly CD8+ T-cells, into the airways and suppresses the gene expression of specific Th1 and Th2 cytokines.[1] However, the compound does not appear to affect airway eosinophilia or bronchial hyperresponsiveness (BHR).[1][2] This suggests a specific mechanism of action that uncouples certain inflammatory pathways from the cardinal features of asthma in this model. This guide will detail the experimental evidence, methodologies, and mechanistic pathways related to the action of this compound.
Core Mechanism of Action: Inhibition of AP-1 and NF-κB
This compound functions by targeting the activity of AP-1 and NF-κB, two critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules, which are implicated in the pathophysiology of asthma.[1] The activation of both AP-1 and NF-κB has been shown to be elevated in the airways of asthmatic patients.[1] By inhibiting these factors, this compound aims to attenuate the downstream inflammatory response.
References
- 1. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
SP-100030: A Technical Whitepaper on a Dual NF-κB and AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SP-100030, a potent small molecule inhibitor of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). This guide details its molecular characteristics, mechanism of action, and summarizes key experimental findings.
Core Molecular and Physical Data
This compound, also known as N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide, is a pyrimidinecarboxamide derivative.[1] Its key properties are summarized below.
| Property | Value |
| Molecular Weight | 437.65 g/mol [2][3] |
| Chemical Formula | C₁₄H₅ClF₉N₃O[2][3] |
| CAS Number | 154563-54-9[2][3] |
| Appearance | Off-white to light yellow solid[2] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | Soluble in DMSO (100 mg/mL or 100 mM) and ethanol (43.76 mg/mL or 100 mM)[1][3] |
| SMILES | O=C(NC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C1=C(C(F)(F)F)N=C(Cl)N=C1[3] |
Mechanism of Action: Dual Inhibition of Key Transcription Factors
This compound functions as a potent, cell-permeable, and reversible dual inhibitor of NF-κB and AP-1 transcriptional activity.[1][3] These transcription factors are critical regulators of the inflammatory response, immune cell activation, and cell proliferation. By inhibiting both pathways, this compound effectively blocks the expression of a wide range of pro-inflammatory cytokines and other downstream targets.
The compound has shown particular selectivity for T-cells, with minimal inhibitory effects on cytokine production in other cell types such as fibroblasts, endothelial cells, and monocytes.[3][4] This T-cell specific action suggests a potential for targeted immunosuppression with a reduced side-effect profile compared to broader NF-κB inhibitors.[4]
Caption: Simplified signaling pathway showing this compound inhibition.
In Vitro Efficacy
This compound has demonstrated potent inhibition of NF-κB and AP-1 in cellular assays, primarily using the Jurkat T-cell line. This inhibition translates to a significant reduction in the production of key pro-inflammatory cytokines.
| Parameter | Cell Line | Value |
| IC₅₀ (NF-κB Inhibition) | Jurkat T-cells | 50 nM[2][3] |
| IC₅₀ (AP-1 Inhibition) | Jurkat T-cells | 50 nM[2][3] |
| IC₅₀ (IL-2 & IL-8 Production) | Jurkat T-cells | ~30 nM[2] |
| Cytokine Inhibition (>85%) | T-cell cultures | 3 µM[1] |
| Cytokine Inhibition (<5%) | Non-T-cell cultures | 10 µM[1] |
In Vivo Studies
The efficacy of this compound has been evaluated in several animal models of inflammatory and autoimmune diseases, as well as cancer cachexia.
| Animal Model | Dosage & Administration | Key Outcomes |
| Murine Collagen-Induced Arthritis (CIA) | 10 mg/kg/day, i.p.[2][4] | Significantly decreased arthritis severity and suppressed synovial NF-κB binding.[2][4] |
| Rat Model of Asthma | 20 mg/kg/day, i.p. for 3 days[5] | Inhibited lymphocyte influx, specifically reducing CD8+ T-cell infiltration, and suppressed mRNA expression for IL-2, IL-5, and IL-10.[5] |
| Rat Model of Cancer Cachexia | 5 mg/kg/day, s.c.[1] | Ameliorated muscle wasting and suppressed tumor expansion.[1][3] |
| Allograft Rejection & DTH | Not specified | Showed T-cell-specific immunosuppressive activity.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for the evaluation of this compound in a murine collagen-induced arthritis model, based on published studies.[4]
Objective: To assess the anti-inflammatory efficacy of this compound in a T-cell-mediated autoimmune disease model.
Methodology:
-
Induction of Arthritis: DBA/1J mice are immunized with type II bovine collagen emulsified in Complete Freund's Adjuvant. A booster immunization is given 21 days later.
-
Treatment: Beginning on day 21 (at the time of the booster), mice are treated daily with intraperitoneal (i.p.) injections of this compound (10 mg/kg) or a vehicle control (e.g., 0.25% methylcellulose).
-
Clinical Assessment: Animals are monitored daily or every other day for signs of arthritis. The severity of arthritis in each paw is scored on a scale of 0-4. The total arthritis score per mouse is calculated.
-
Histological Analysis: At the end of the study (e.g., day 34), paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone erosion.
-
Mechanism Analysis (EMSA): To confirm target engagement, ankles from a subset of mice can be snap-frozen. Nuclear extracts from the synovial tissue are then prepared and analyzed by Electrophoretic Mobility Shift Assay (EMSA) to measure NF-κB DNA binding activity.
References
- 1. AP-1/NF-κB Dual Inhibitor, SP100030 | Sigma-Aldrich [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SP 100030 (5309) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SP-100030 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent and selective small molecule inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are critical mediators of the inflammatory response, regulating the expression of a wide array of pro-inflammatory cytokines and other genes involved in immune cell activation and survival. Due to its dual inhibitory action, this compound serves as a valuable tool for studying inflammatory signaling pathways and as a potential therapeutic agent for a variety of inflammatory diseases.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including luciferase reporter assays to measure NF-κB and AP-1 inhibition, and methods to quantify the downstream effects on cytokine production using ELISA and RT-qPCR in Jurkat T-cells.
Mechanism of Action
This compound is a cell-permeable compound that effectively suppresses the transcriptional activity of both NF-κB and AP-1. In Jurkat T-cells, a human T-lymphocyte cell line, this compound has been shown to inhibit the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The inhibitory effect of this compound is T-cell specific, showing minimal impact on cytokine induction in other cell types like fibroblasts, endothelial, and epithelial cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line | IC50 | Reference |
| Luciferase Reporter Assay | NF-κB | Jurkat | 50 nM | [1][2] |
| Luciferase Reporter Assay | AP-1 | Jurkat | 50 nM | [1][2] |
| Cytokine Production (IL-2) | Endogenous | Jurkat | ~30 nM | [1] |
| Cytokine Production (IL-8) | Endogenous | Jurkat | ~30 nM | [1] |
Table 2: Effect of this compound on Cytokine Gene Expression
| Target Gene | Cell Line | Treatment | Inhibition | Reference |
| IL-2 | Jurkat | 3 µM this compound | >85% | [2] |
| IL-8 | Jurkat | 3 µM this compound | >85% | [2] |
| TNF-α | Jurkat | 3 µM this compound | >85% | [2] |
Signaling Pathway Diagram
Caption: this compound signaling pathway inhibition.
Experimental Protocols
NF-κB and AP-1 Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit NF-κB and AP-1 mediated gene transcription in Jurkat cells.
Experimental Workflow:
Caption: Luciferase reporter assay workflow.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB and AP-1 luciferase reporter plasmids
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phytohemagglutinin (PHA)
-
Luciferase assay system (e.g., Promega ONE-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Transfection: Transfect the cells with either the NF-κB or AP-1 luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and PHA (1 µg/mL) for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.
-
Data Analysis: Determine the IC50 value of this compound by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of IL-2, IL-8, and TNF-α protein levels in the supernatant of this compound-treated Jurkat cells.
Experimental Workflow:
Caption: ELISA workflow for cytokine quantification.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
This compound
-
PMA and Ionomycin
-
ELISA kits for human IL-2, IL-8, and TNF-α
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the ELISA for IL-2, IL-8, and TNF-α according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve.
Quantitative Real-Time PCR (RT-qPCR) for Cytokine Gene Expression
This protocol is for quantifying the mRNA levels of IL-2, IL-8, and TNF-α in Jurkat cells treated with this compound.
Experimental Workflow:
Caption: RT-qPCR workflow for gene expression analysis.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
This compound
-
PMA and Ionomycin
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
qPCR primers for human IL-2, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| hIL-2 | ACACTTACTGCACTTACAGG | TTTCAAGTCAGTGTTGAGATGA |
| hIL-8 | ATGACTTCCAAGCTGGCCGTGGCT | TCTCAGCCCTCTTCAAAAACTTCTC |
| hTNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| hGAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Protocol:
-
Cell Treatment: Seed and treat Jurkat cells with this compound and PMA/ionomycin as described in the ELISA protocol, but for a shorter duration (e.g., 4-6 hours) optimal for mRNA expression.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using SYBR Green master mix, cDNA, and the appropriate primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on the NF-κB and AP-1 signaling pathways. By employing luciferase reporter assays, ELISA, and RT-qPCR, researchers can obtain quantitative data on the potency and efficacy of this compound in a T-cell model system. These protocols can be adapted for screening other potential inhibitors of these critical inflammatory pathways.
References
Application Notes and Protocols for SP-100030 in Murine Models
These application notes provide detailed information and protocols for the in vivo use of SP-100030, a potent dual inhibitor of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1), in mouse models of inflammatory disease.
Introduction and Mechanism of Action
This compound is a cell-permeable pyrimidinecarboxamide compound that selectively inhibits the activation and subsequent gene expression mediated by NF-κB and AP-1.[1] With IC₅₀ values of 50 nM for both transcription factors in Jurkat T-cell based reporter assays, it demonstrates potent activity.[1][2] The primary mechanism involves preventing the transcriptional activation of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Notably, this compound exhibits a T-cell-specific inhibitory profile, with minimal effects on cytokine induction in other cell types like endothelial cells, fibroblasts, or monocytes.[1][3] This selectivity suggests it may offer potent immunosuppression with reduced toxicity compared to less specific NF-κB inhibitors.[3]
Quantitative Data Summary: In Vivo Dosage
The following table summarizes the reported in vivo dosages of this compound in various rodent models. The most extensively documented application in mice is the Collagen-Induced Arthritis (CIA) model.
| Animal Model | Species | Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily, from day 21 to day 34 post-immunization | Significantly decreased arthritis severity and suppressed synovial NF-κB binding. | [2][3] |
| Allergen-Induced Airway Inflammation | Rat (Brown-Norway) | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for 3 days prior to allergen challenge | Inhibited lymphocyte infiltration and suppressed mRNA for IL-2, IL-5, and IL-10. | [4][5] |
| Yoshida Ascites Hepatoma | Rat | 5 mg/kg/day | Subcutaneous (s.c.) | Daily | Suppressed tumor expansion. | [1] |
Detailed Experimental Protocol: Murine Collagen-Induced Arthritis (CIA)
This protocol details the use of this compound in the widely accepted CIA mouse model, a preclinical representation of rheumatoid arthritis.
3.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., MedChemExpress, Sigma-Aldrich | NF-κB/AP-1 Inhibitor |
| Bovine Type II Collagen | e.g., Chondrex | Antigen for immunization |
| Complete Freund's Adjuvant (CFA) | e.g., Sigma-Aldrich | Adjuvant for primary immunization |
| Incomplete Freund's Adjuvant (IFA) | e.g., Sigma-Aldrich | Adjuvant for booster immunization |
| Acetic Acid (0.05 M) | Standard Supplier | Collagen solvent |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | This compound solvent |
| Sterile Saline (0.9% NaCl) | Standard Supplier | Vehicle for injection |
| Male DBA/1J mice (8-10 weeks old) | e.g., The Jackson Laboratory | Animal model |
3.2. Experimental Workflow
3.3. Protocol Steps
-
Animal Model: Use male DBA/1J mice, aged 8-10 weeks, as they are highly susceptible to CIA. Allow mice to acclimate for at least one week before the experiment begins.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen (dissolved in 0.05 M acetic acid to 2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a similar emulsion using bovine type II collagen and Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at the base of the tail.
-
-
Preparation and Administration of this compound:
-
Stock Solution: this compound is soluble in DMSO (e.g., 100 mg/mL).[1] Prepare a concentrated stock solution. Note: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2]
-
Working Solution: For a 10 mg/kg dose in a 25g mouse, you will need 0.25 mg. Dilute the DMSO stock solution in sterile saline immediately before injection to minimize precipitation and solvent toxicity. The final concentration of DMSO should be kept low (e.g., <5%).
-
Administration: Beginning on Day 21 (the day of the booster), administer this compound at 10 mg/kg/day via intraperitoneal (i.p.) injection.[3] The control group should receive a vehicle solution with the same final concentration of DMSO in saline. Continue daily injections until the study endpoint on Day 34.[3]
-
-
Assessment of Arthritis:
-
Starting from Day 21, monitor the mice daily for the onset and severity of arthritis.
-
Use a standardized clinical scoring system. A common method is to score each paw from 0 to 4 based on the degree of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
-
Endpoint Analysis (Day 34):
-
Histology: Collect paws for histological evaluation to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biochemical Analysis: Synovial tissue can be harvested to perform Electrophoretic Mobility Shift Assays (EMSA) to confirm the suppression of NF-κB DNA binding activity.[3]
Important Considerations
-
Solubility and Formulation: While this compound is highly soluble in DMSO, its aqueous solubility is low. Prepare fresh working solutions daily and ensure the final vehicle is well-tolerated by the animals. In rats, 0.25% methylcellulose has been used as a vehicle for i.p. injection.[4]
-
Toxicity: While described as having a favorable T-cell-specific profile, comprehensive toxicity studies are not widely published. Monitor animals closely for any signs of adverse effects, such as weight loss or changes in behavior.
References
- 1. AP-1/NF-κB Dual Inhibitor, SP100030 | Sigma-Aldrich [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of SP-100030 in Rat Studies
Disclaimer: Publicly available information regarding specific protocols and quantitative data for SP-100030 is limited. The following application notes and protocols are generalized templates based on standard practices for administering novel small molecule immunosuppressive agents in rat studies. Researchers must adapt these protocols based on the specific physicochemical properties of this compound and in compliance with institutional and regulatory guidelines.
Introduction
This compound, chemically known as N-(3,5-bis(trifluoromethyl)phenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide, is a novel T-cell-specific transcription factor inhibitor with demonstrated immunosuppressive activity in vivo. It functions by inhibiting the activation of key transcription factors, NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines and mediators. These characteristics make this compound a potential candidate for the treatment of autoimmune diseases and prevention of transplant rejection. This document provides a comprehensive overview of the essential protocols for the administration of this compound in rat models for pharmacokinetic, pharmacodynamic, and toxicological evaluation.
Preclinical Formulation Development
The formulation of this compound is a critical step to ensure accurate and reproducible results in preclinical studies.[1][2][3][4][5] The choice of vehicle and formulation strategy will depend on the physicochemical properties of this compound (e.g., solubility, stability) and the intended route of administration.
Protocol for Formulation Development:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at various pH levels.
-
Assess the stability of the compound in potential vehicles under experimental conditions.
-
Determine the pKa and logP of the compound to predict its absorption characteristics.
-
-
Vehicle Selection:
-
For oral administration, a simple suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a common starting point.[1]
-
For intravenous administration, a clear solution is required.[4] Co-solvents like polyethylene glycol (PEG), ethanol, or surfactants may be necessary for poorly soluble compounds.[3]
-
All excipients used must be of high purity and demonstrated to be safe in the chosen rat strain at the intended concentration.[5]
-
-
Formulation Preparation and Analysis:
-
Prepare formulations fresh daily unless stability data supports longer-term storage.[4]
-
Ensure homogeneity of suspensions by continuous stirring.
-
Analyze the concentration and purity of this compound in the final formulation before each administration.
-
Animal Models
The selection of an appropriate rat strain is crucial for the successful evaluation of an immunosuppressive agent.[6][7][8]
-
For Immunosuppressive Efficacy Studies:
-
For Pharmacokinetic and Toxicology Studies:
-
Sprague-Dawley (SD) rats: A common outbred stock used for general toxicology and pharmacokinetic studies due to their calm nature and rapid growth rate.[6][8]
-
Wistar (WI) rats: Another widely used outbred stock for toxicology and pharmacology.[6][8]
-
Fischer 344 (F344) rats: An inbred strain often used in toxicology and carcinogenicity studies.[6][8]
-
Animals should be obtained from a reputable vendor and allowed to acclimatize for at least one week before the start of the study. They should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, unless fasting is required for a specific procedure.
Experimental Protocols
Pharmacokinetic (PK) Studies
The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[10][11][12]
Protocol for a Single-Dose Pharmacokinetic Study:
-
Animal Preparation:
-
Use adult male or female rats of the chosen strain (e.g., Sprague-Dawley), typically weighing 200-250g.
-
For intravenous (IV) studies, surgical cannulation of a vessel (e.g., jugular vein) may be performed for ease of dosing and repeated blood sampling.[10]
-
-
Dosing:
-
Oral (PO) Administration: Administer this compound via oral gavage at a predetermined dose. The volume should typically not exceed 10 mL/kg.[13][14][15][16][17]
-
Intravenous (IV) Administration: Administer this compound as a bolus injection or short infusion via the tail vein or a cannula. The injection volume is typically around 1-2 mL/kg.[18][19][20][21][22]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[23]
-
Blood can be collected via a cannula, tail vein, or retro-orbital sinus (under anesthesia).
-
Use an appropriate anticoagulant (e.g., EDTA, heparin).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacodynamic (PD) / Efficacy Studies
These studies aim to evaluate the immunosuppressive effects of this compound in a relevant disease model, such as collagen-induced arthritis (CIA).[24][25][26][27]
Protocol for an Efficacy Study in a Rat Model of Arthritis:
-
Induction of Arthritis:
-
Immunize Lewis rats with an emulsion of type II collagen and an adjuvant (e.g., Freund's Complete Adjuvant).
-
A booster immunization is typically given 7-21 days after the primary immunization.
-
-
Treatment:
-
Initiate treatment with this compound at the onset of clinical signs of arthritis.
-
Administer this compound daily or as determined by its pharmacokinetic profile.
-
Include a vehicle control group and a positive control group (e.g., a known immunosuppressive drug like dexamethasone or methotrexate).[28]
-
-
Efficacy Assessment:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling of the joints).
-
At the end of the study, collect blood for analysis of inflammatory biomarkers (e.g., cytokines, anti-collagen antibodies).
-
Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
-
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of this compound and to determine a safe dose range.[29][30][31][32]
Protocol for a 28-Day Repeated-Dose Toxicology Study:
-
Study Design:
-
Use at least three dose levels of this compound (low, mid, high) and a concurrent vehicle control group.
-
Each group should consist of an equal number of male and female rats (e.g., 10 per sex per group).[29]
-
-
Administration and Observation:
-
Administer this compound daily for 28 days via the intended clinical route.
-
Conduct daily clinical observations for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Perform detailed clinical examinations weekly.
-
-
Monitoring:
-
Conduct hematology and clinical chemistry analysis on blood samples collected at baseline and at the end of the study.[29]
-
Perform urinalysis.
-
At the end of the 28-day treatment period, euthanize the animals and perform a full necropsy.
-
-
Pathology:
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Data Presentation
Table 1: Template for Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) |
| Cmax (ng/mL) | Oral | ||
| Intravenous | |||
| Tmax (h) | Oral | ||
| Intravenous | |||
| AUC (0-t) (ng*h/mL) | Oral | ||
| Intravenous | |||
| Half-life (t1/2) (h) | Oral | ||
| Intravenous | |||
| Bioavailability (%) | Oral |
Table 2: Template for Efficacy of this compound in a Rat Arthritis Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | Paw Swelling (mm) (Day 21) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | |||
| This compound | Low | |||
| Mid | ||||
| High | ||||
| Positive Control |
Table 3: Template for Key Findings in a 28-Day Toxicology Study of this compound in Rats
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (%) | ||||
| Key Hematology Changes | ||||
| Key Clinical Chemistry Changes | ||||
| Organ Weight Changes | ||||
| Key Histopathological Findings |
Visualizations
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. admescope.com [admescope.com]
- 5. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. scienceprog.com [scienceprog.com]
- 7. The Mighty Mouse: The Impact of Rodents on Advances in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uky.edu [research.uky.edu]
- 9. Strain Related Differences in the Immune Response: Relevance to Human Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currentseparations.com [currentseparations.com]
- 11. unmc.edu [unmc.edu]
- 12. Pharmacokinetic study in rats [bio-protocol.org]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 19. research.vt.edu [research.vt.edu]
- 20. research.vt.edu [research.vt.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. depts.ttu.edu [depts.ttu.edu]
- 23. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 24. Learned Immunosuppressive Placebo Response Attenuates Disease Progression in a Rodent Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]
- 26. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 29. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 30. pacificbiolabs.com [pacificbiolabs.com]
- 31. noblelifesci.com [noblelifesci.com]
- 32. api.upums.ac.in [api.upums.ac.in]
Application Notes and Protocols: SP-100030 Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
SP-100030 is a potent, cell-permeable dual inhibitor of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), with IC₅₀ values of 50 nM for both.[1][2][3] It has been shown to suppress the expression of various cytokines, including IL-2, IL-8, and TNF-α, in T-cell lines.[1][2] These characteristics make this compound a valuable tool in immunology and inflammation research. This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Physicochemical and Solubility Data
Proper handling and storage of this compound are critical for maintaining its biological activity. The following table summarizes the key physicochemical properties and solubility information for this compound.
| Property | Value | Source |
| Molecular Weight | 437.65 g/mol | [1][2] |
| Formula | C₁₄H₅ClF₉N₃O | [1][2] |
| CAS Number | 154563-54-9 | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | 50 mg/mL (114.25 mM) | [1] |
| 43.76 mg/mL (100 mM) | [2] | |
| 100 mg/mL | [3][4] | |
| Solubility in Ethanol | 43.76 mg/mL (100 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.38 mg of this compound (Molecular Weight: 437.65 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. For 4.38 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[1][3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at the recommended temperature (see storage protocol below).
Protocol 2: Storage and Stability of this compound Stock Solutions
Proper storage is essential to maintain the stability and activity of this compound.
Storage Conditions for Solid Compound:
| Temperature | Duration | Source |
| -20°C | 3 years | [1] |
| +4°C | 2 years | [1] |
Storage Conditions for Stock Solutions in Solvent:
| Temperature | Duration | Source |
| -80°C | 6 months | [1] |
| -70°C | Up to 6 months | [3] |
| -20°C | 1 month | [1] |
Key Storage Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to prevent degradation.[1]
-
Protect from Light: Store the solid compound and stock solutions protected from light.[4]
-
Use Fresh Solvent: It is recommended to use fresh, high-purity DMSO for reconstitution.[3]
Visualizations
Signaling Pathway Inhibition by this compound
The following diagram illustrates the inhibitory effect of this compound on the NF-κB and AP-1 signaling pathways.
Caption: Inhibition of NF-κB and AP-1 pathways by this compound.
Experimental Workflow: this compound Stock Solution Preparation
The diagram below outlines the workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for SP-100030 in T-cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent and T-cell-specific small molecule inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are critical for the activation, proliferation, and cytokine production of T-lymphocytes. Upon T-cell receptor (TCR) and CD28 co-stimulation, signaling cascades are initiated that lead to the activation of NF-κB and AP-1, which in turn drive the expression of genes essential for T-cell effector functions, including the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. By targeting these central signaling nodes, this compound serves as a valuable tool for studying T-cell biology and as a potential immunomodulatory agent.
These application notes provide a comprehensive guide for utilizing this compound in T-cell proliferation assays, including its mechanism of action, protocols for assessing its inhibitory effects, and expected outcomes.
Mechanism of Action
This compound exerts its inhibitory effect on T-cell proliferation by targeting the NF-κB and AP-1 signaling pathways. In activated T-cells, this compound has been shown to suppress NF-κB activation and the subsequent expression of NF-κB-driven genes.[1] This leads to a reduction in the production of key pro-inflammatory and T-cell-proliferative cytokines.
dot
Caption: Signaling pathway of T-cell activation and inhibition by this compound.
Data Presentation
The inhibitory activity of this compound on T-cell activation can be quantified by various methods. The following tables summarize key quantitative data for this compound in Jurkat T-cells, a human T-lymphocyte cell line.
| Assay | Cell Line | Stimulus | Parameter Measured | IC50 | Reference |
| NF-κB Reporter Assay | Jurkat | PMA/PHA | Luciferase Production | 30 nM | [1] |
| Assay | Cell Line | Stimulus | Concentration of this compound | Effect | Reference |
| EMSA | Jurkat | PMA/PHA | 30 nM | Reduced NF-κB DNA binding activity | [2][3] |
| ELISA / RT-PCR | Jurkat & other T-cell lines | PMA/PHA | Not specified | Inhibition of IL-2, IL-8, and TNF-α production | [1] |
Experimental Protocols
Protocol 1: Inhibition of NF-κB Activity in Jurkat T-cells
This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation in Jurkat T-cells using an NF-κB-dependent reporter gene assay (e.g., luciferase).
Materials:
-
Jurkat T-cells (stably transfected with an NF-κB luciferase reporter construct)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a stimulation cocktail of PMA (50 ng/mL) and PHA (1 µg/mL) in culture medium. Add 20 µL of the stimulation cocktail to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Protocol 2: T-cell Proliferation Assay using CFSE Dye Dilution
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of primary human T-cells and assess the inhibitory effect of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 antibody (for plate coating)
-
Soluble anti-CD28 antibody
-
This compound
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
96-well round-bottom tissue culture plates
-
Flow cytometer
Procedure:
dot
Caption: Experimental workflow for the T-cell proliferation inhibition assay.
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[4][5] Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.[6]
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete culture medium. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add this compound and Co-stimulation: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Add soluble anti-CD28 antibody (1-2 µg/mL) to all stimulated wells. Include appropriate controls: unstimulated cells (no anti-CD3/CD28), stimulated cells with vehicle, and a positive control inhibitor if available.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population and then on CD4+ or CD8+ T-cells. Analyze the CFSE fluorescence histogram to distinguish different generations of proliferating cells. The progressive halving of CFSE fluorescence intensity indicates cell division. Quantify proliferation by calculating the percentage of divided cells or a proliferation index.
Expected Results
Treatment of activated T-cells with this compound is expected to result in a dose-dependent inhibition of T-cell proliferation. In the CFSE assay, this will be observed as a decrease in the percentage of cells that have diluted the CFSE dye and a reduction in the number of cell division peaks compared to the vehicle-treated control. The inhibition of proliferation is a direct consequence of the blockade of NF-κB and AP-1 signaling, leading to reduced IL-2 production and cell cycle arrest.
Troubleshooting
-
High background proliferation in unstimulated controls: This may be due to pre-activated T-cells in the donor sample. Ensure the use of healthy donor PBMCs.
-
Low proliferation in stimulated controls: Optimize the concentration of anti-CD3 and anti-CD28 antibodies. Ensure proper plate coating.
-
High cell death: High concentrations of this compound or DMSO may be toxic. Perform a dose-response curve to determine the optimal non-toxic concentration range.
-
Variable results between donors: T-cell responses can vary significantly between individuals. It is recommended to use PBMCs from multiple donors to ensure the reproducibility of the results.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NF-κB and AP-1 in T-cell proliferation and function. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies and to quantitatively assess its impact on T-cell responses. These assays are crucial for the pre-clinical evaluation of immunomodulatory compounds and for advancing our understanding of T-cell-mediated immunity.
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. tools.thermofisher.com [tools.thermofisher.com]
SP-100030: Application Notes and Protocols for Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical arthritis research. It functions as a potent and selective inhibitor of T-cell-specific Nuclear Factor-kappa B (NF-κB) activation, a critical pathway in the inflammatory cascade that drives arthritis pathogenesis.[1][2] By targeting NF-κB, this compound effectively suppresses the production of pro-inflammatory cytokines and mitigates the clinical and histological signs of arthritis in animal models.[1] These characteristics position this compound as a compelling candidate for the development of targeted therapies for rheumatoid arthritis and other inflammatory joint diseases.
Mechanism of Action
This compound exerts its anti-arthritic effects by specifically inhibiting the activation of the NF-κB signaling pathway in T-lymphocytes.[1][2] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses, including cytokines, chemokines, and adhesion molecules.[3] In inflammatory conditions like rheumatoid arthritis, the persistent activation of NF-κB in immune cells, particularly T-cells, leads to chronic inflammation and joint destruction.[1][3]
This compound has been shown to inhibit the activation of NF-κB in activated Jurkat T-cells and suppress the expression of NF-κB-driven genes.[1][2] This targeted action on T-cells is a key advantage, potentially offering potent immunosuppression with reduced toxicity compared to broader NF-κB inhibitors.[1] Furthermore, some studies suggest that this compound may also act as a dual inhibitor of both NF-κB and Activator Protein-1 (AP-1), another crucial transcription factor in inflammatory processes.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for NF-κB Inhibition | Jurkat T-cells | 30 nM | [1] |
| Inhibition of NF-κB Activation (EMSA) | PMA/PHA-activated Jurkat T-cells | 1 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Mice
| Parameter | Treatment Group | Value | p-value | Reference |
| Arthritis Score (Day 34) | This compound (10 mg/kg/day) | 5.6 ± 1.7 | < 0.001 | [1] |
| Arthritis Score (Day 34) | Control | 9.8 ± 1.5 | [1] |
Table 3: In Vivo Efficacy of this compound in Adjuvant Arthritis in Rats
| Parameter | Treatment Group | Effect | Reference |
| Paw Edema | This compound (20-30 mg/kg) | Inhibition | [4] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway in T-cells.
Figure 1: this compound inhibits NF-κB activation in T-cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine model of collagen-induced arthritis (CIA).
Figure 2: Workflow for in vivo evaluation of this compound in CIA model.
Experimental Protocols
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB activation in a T-cell line.
1. Cell Culture and Transfection:
- Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Transfect Jurkat cells with an NF-κB promoter-luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions.
- Co-transfect with a Renilla luciferase construct for normalization of transfection efficiency.
2. Compound Treatment and Cell Stimulation:
- Plate the transfected Jurkat cells in a 96-well plate.
- Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
- Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Phytohemagglutinin (PHA) (1 µg/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
- Incubate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.
3. Luciferase Assay:
- Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the vehicle-treated stimulated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction and assessment of CIA in mice to evaluate the therapeutic efficacy of this compound.
1. Animals:
- Use male DBA/1J mice, 8-10 weeks old.
2. Induction of Arthritis:
- Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
3. Compound Administration:
- Beginning on day 21 (or at the onset of clinical signs), administer this compound (10 mg/kg/day) or vehicle control intraperitoneally (i.p.) daily until the end of the study (e.g., day 34).
4. Clinical Assessment:
- Visually score the severity of arthritis in each paw daily or every other day, starting from day 21. A common scoring system is:
- 0 = No evidence of erythema and swelling
- 1 = Erythema and mild swelling confined to the tarsals or ankle joint
- 2 = Erythema and mild swelling extending from the ankle to the tarsals
- 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
- 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb
- The maximum score per mouse is 16.
5. Histological Analysis:
- At the end of the study, euthanize the mice and collect the hind paws.
- Fix, decalcify, and embed the paws in paraffin.
- Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
- Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion in a blinded manner.
6. Synovial NF-κB Activity (EMSA):
- Dissect the ankle joints and isolate the synovial tissue.
- Prepare nuclear extracts from the synovial tissue.
- Perform an Electrophoretic Mobility Shift Assay (EMSA) using a labeled NF-κB consensus oligonucleotide probe to assess NF-κB DNA binding activity.
7. Cytokine Analysis:
- Collect blood at the time of sacrifice to obtain serum.
- Homogenize synovial tissue to prepare tissue lysates.
- Measure the levels of pro-inflammatory cytokines (e.g., IL-2, IL-8, TNF-α) in the serum and synovial tissue lysates using ELISA or RT-PCR.[1]
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SP-100030 experimental results
Welcome to the technical support center for SP-100030, a novel, potent, and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question: Why am I observing significant variability in my IC50 values for this compound across different experimental runs?
Answer: Inconsistent IC50 values can stem from several factors related to assay conditions and compound handling.[1][2] Key areas to investigate include:
-
ATP Concentration in Kinase Assays: The inhibitory potential of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration used in biochemical assays.[1] Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the target kinase, for all experiments.[1]
-
Cell Passage Number and Health: The physiological state of your cells can impact their response to inhibitors. Use cells within a consistent and low passage number range, and always ensure high viability (>95%) before starting an experiment.
-
Compound Stability and Handling: this compound is sensitive to repeated freeze-thaw cycles.[3] Prepare single-use aliquots of your stock solution to maintain its potency.
-
Assay Incubation Time: The duration of compound exposure can influence the observed potency. Optimize and maintain a consistent incubation time for all experiments.
Question: My cell-based assay is showing a high background signal, making it difficult to determine the true inhibitory effect of this compound. What can I do?
Answer: High background signal in cell-based assays can obscure your results.[4][5] Here are several common causes and solutions:
-
Inadequate Plate Washing: Residual, unbound reagents or antibodies can lead to a high background.[6][7] Increase the number of wash steps and ensure the complete removal of wash buffer between steps.[6][7]
-
Insufficient Blocking: In assays like In-Cell Westerns or ELISA, non-specific binding of antibodies can be a major source of background noise.[6][7] Try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time.[6]
-
Reagent Contamination: Bacterial or fungal contamination in your cell culture or reagents can interfere with assay readouts.[4] Always use fresh, sterile reagents and practice good aseptic technique.
-
Cell Seeding Density: Too many cells per well can lead to overly confluent monolayers and high background.[4] Optimize your cell seeding density to ensure you are working with a sub-confluent monolayer.
Question: this compound shows high potency in my biochemical (enzyme) assay, but its activity is much lower in my cell-based assays. Why is there a discrepancy?
Answer: A drop in potency between biochemical and cellular assays is a common challenge in drug discovery.[8] This discrepancy can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Plasma Protein Binding: If you are using media containing serum, the compound may bind to serum proteins, reducing the free concentration available to interact with the target.
-
Compound Metabolism: Cells can metabolize the compound into a less active form.
To investigate this, you can perform cellular uptake and efflux assays or test the compound in serum-free media to see if potency improves.
Question: I noticed that this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Answer: Compound precipitation can lead to inaccurate dosing and inconsistent results.[9] This is often due to the compound's low solubility in aqueous solutions.
-
Stepwise Dilution: When diluting your DMSO stock solution into aqueous media, perform the dilution in a stepwise manner to avoid a sudden change in solvent polarity that can cause the compound to crash out.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity.[3]
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Frequently Asked Questions (FAQs)
What are the recommended storage and handling conditions for this compound?
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials and store at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.[3]
-
Handling: Use personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses when handling the compound.[10]
How should I prepare stock solutions of this compound?
-
We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO.[9]
-
To dissolve, gently vortex or sonicate the vial until all the powder is in solution.
-
For cell-based assays, create intermediate dilutions from your stock solution before the final dilution into the aqueous culture medium.[3]
Are there any known off-target effects of this compound?
-
This compound has been profiled against a panel of kinases and has shown high selectivity for MEK1/2. However, like many kinase inhibitors, off-target activities can occur, especially at higher concentrations (>10 µM).[2][11] It is recommended to use the lowest effective concentration to minimize potential off-target effects.[2] Known secondary targets may include other kinases with similar ATP-binding pockets. For a full profile, please refer to the compound's data sheet.
Data Presentation
Table 1: Effect of ATP Concentration on this compound IC50 in a Biochemical Assay
| ATP Concentration | This compound IC50 (nM) |
| 10 µM | 5.2 ± 0.8 |
| 100 µM (Km) | 55.1 ± 4.3 |
| 1 mM | 498.7 ± 21.5 |
Table 2: Comparison of this compound IC50 in Different Assay Formats
| Assay Type | Cell Line | IC50 (µM) |
| Biochemical (MEK1 Kinase) | N/A | 0.055 |
| Cell Proliferation (10% FBS) | HeLa | 1.2 ± 0.3 |
| Cell Proliferation (Serum-Free) | HeLa | 0.4 ± 0.1 |
| p-ERK Western Blot (10% FBS) | A375 | 0.8 ± 0.2 |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density to Reduce Assay Background
-
Prepare a serial dilution of your cells (e.g., from 2,000 to 30,000 cells per well) in a 96-well plate.
-
Incubate the plate under standard conditions for 24 hours.
-
Visually inspect the wells under a microscope to assess confluency. Aim for wells that are approximately 70-80% confluent at the time of the assay.
-
Process the plate using your standard assay protocol, but without adding the primary antibody or experimental compound (these are your background wells).
-
Measure the signal from each well.
-
Select the highest cell density that provides a low background signal for your future experiments.
Protocol 2: Preparation of this compound Working Solutions for Cellular Assays
-
Thaw a single-use aliquot of your 10 mM this compound stock solution in DMSO.
-
Perform a serial dilution in 100% DMSO to create a set of intermediate stock solutions. For example, to achieve a final concentration of 10 µM in your assay with a 1:1000 final dilution, your intermediate stock should be 10 mM. For a 1 µM final concentration, create a 1 mM intermediate stock.
-
Pre-warm your cell culture medium to 37°C.
-
Add the appropriate volume of the intermediate DMSO stock to the pre-warmed medium. For a 1:1000 dilution, add 1 µL of the intermediate stock to 1 mL of medium. Mix immediately by gentle inversion.
-
Add the final working solution to your cells. Ensure the final DMSO concentration does not exceed 0.5%.
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for troubleshooting inconsistent IC50 values.
Caption: Decision tree for diagnosing the cause of high background signal in cell-based assays.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. researchgate.net [researchgate.net]
SP-100030 Solution Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SP-100030 in solution. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the consistent performance of this compound in your experiments.
Troubleshooting and FAQs
This section addresses common questions and potential issues related to the stability of this compound solutions.
Q1: My this compound solution has been stored for a while. How can I be sure it is still active?
A1: The stability of this compound in solution is dependent on the solvent, storage temperature, and duration. For stock solutions prepared in DMSO, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[1] If your solution has been stored beyond these recommendations, its activity may be compromised. It is advisable to prepare fresh solutions for critical experiments. For reconstituted solutions, it is recommended to aliquot and freeze them at -70°C, where they can be stable for up to 6 months.[2]
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. To prevent repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store my this compound solution at 4°C for a short period?
A3: While specific data on the stability of this compound at 4°C is limited, as a general practice for similar compounds, short-term storage (a few days) at 4°C may be acceptable. However, for long-term storage and to ensure maximal potency, freezing at -20°C or -80°C is strongly recommended.
Q4: How does exposure to light affect the stability of this compound?
A4: There is no specific information available regarding the photosensitivity of this compound. As a precautionary measure and standard laboratory practice for organic compounds, it is recommended to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: DMSO and ethanol are suitable solvents for preparing this compound stock solutions.[3] The maximum concentration in both solvents is 100 mM (43.76 mg/mL).[3] Always use high-purity, anhydrous solvents to minimize degradation.
Quantitative Data Summary
The following table summarizes the available data on the solubility and storage of this compound solutions.
| Parameter | Solvent | Concentration | Storage Temperature | Stability Duration |
| Max Solubility | DMSO | 100 mM (43.76 mg/mL)[3] | N/A | N/A |
| Ethanol | 100 mM (43.76 mg/mL)[3] | N/A | N/A | |
| Stock Solution Storage | DMSO | Not Specified | -80°C | 6 months[1] |
| DMSO | Not Specified | -70°C | 6 months[2] | |
| DMSO | Not Specified | -20°C | 1 month[1] |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in a specific experimental solution.
Protocol: Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general workflow to determine the stability of this compound in your experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS)
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Experimental Solution: Dilute the stock solution with your experimental buffer to the final working concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the experimental solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubate Samples: Aliquot the experimental solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound inhibits NF-κB and AP-1 signaling pathways.
References
Technical Support Center: SP-100030 & Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SP-100030 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[1] It functions by preventing their activation and subsequent downstream gene expression.[2] This inhibitory action has been shown to block the production of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), particularly in T-cells.[1][3]
Q2: Is this compound expected to be cytotoxic to primary cells?
While this compound is described as non-toxic in some contexts, its inhibitory effect on key survival signaling pathways like NF-κB could lead to cytotoxicity in a cell-type and context-dependent manner.[2] Primary cells, being more sensitive than immortalized cell lines, may exhibit variable responses. The inhibition of NF-κB can interfere with anti-apoptotic signals, potentially leading to cell death.
Q3: At what concentration should I use this compound in my primary cell experiments?
The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental goals. Based on in vitro studies with Jurkat T-cells, the IC₅₀ for NF-κB and AP-1 inhibition is approximately 50 nM.[1] For primary cells, it is crucial to perform a dose-response curve to determine the optimal concentration that achieves the desired biological effect while minimizing off-target cytotoxicity. A starting point for such a titration could range from 10 nM to 1 µM.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in primary cells.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected effective concentrations. | Primary cells are highly sensitive to perturbations in signaling pathways. Inhibition of NF-κB by this compound may disrupt essential survival signals in your specific primary cell type. | Perform a detailed dose-response and time-course experiment to identify a therapeutic window where the desired inhibitory effect is achieved with minimal cytotoxicity. Consider using a lower starting concentration and gradually increasing it. |
| The specific primary cell type may be particularly dependent on NF-κB or AP-1 signaling for survival. | Review the literature for the role of NF-κB and AP-1 in your primary cell type of interest. If these pathways are critical for survival, consider alternative strategies or accept a certain level of cytotoxicity as an experimental outcome. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. | |
| Inconsistent results between experiments. | Primary cells exhibit inherent biological variability between donors and even between different passages of the same donor. | Use cells from the same donor and passage number for a set of experiments. Meticulously standardize all experimental conditions, including cell seeding density, treatment duration, and reagent preparation. |
| Degradation of this compound. | Aliquot the this compound stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. | |
| No observable effect of this compound on the target pathway. | Insufficient concentration of this compound. | Increase the concentration of this compound. Confirm the activity of your compound by testing it on a sensitive positive control cell line, such as Jurkat T-cells stimulated with PMA and PHA. |
| The target pathways (NF-κB and AP-1) are not activated in your experimental model. | Ensure that your experimental setup includes a positive control where the NF-κB and AP-1 pathways are known to be activated. This could involve stimulation with cytokines like TNF-α or other relevant stimuli for your primary cell type. | |
| Poor cell health. | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells may not respond appropriately to stimuli or inhibitors. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) and a positive control for maximum LDH release (e.g., using the lysis buffer provided in the LDH kit).
-
Treatment: Once the cells have adhered and are in a healthy state, carefully remove the medium and add the prepared this compound dilutions, vehicle control, and medium-only controls to the respective wells.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
LDH Assay: Following the manufacturer's instructions for the LDH assay kit, collect the cell culture supernatant from each well.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control (maximum LDH release).
Protocol 2: Assessing NF-κB Activation using a Reporter Assay
This protocol describes how to use a reporter assay to quantify the inhibitory effect of this compound on NF-κB activation. This protocol assumes you have a primary cell line that can be transfected with a reporter plasmid.
Materials:
-
Primary cells amenable to transfection
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
Stimulating agent to activate NF-κB (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the primary cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Pre-treatment: After allowing the cells to recover from transfection, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., TNF-α) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each this compound concentration relative to the stimulated control.
Visualizations
Caption: Mechanism of action of this compound.
References
How to avoid SP-100030 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SP-100030. Our aim is to help you mitigate and resolve issues related to compound precipitation in your experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] Its mechanism of action involves the suppression of gene expression mediated by these two key signaling pathways, which are critically involved in inflammatory responses, immune function, and cell proliferation.[3]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound, a hydrophobic compound, in aqueous-based cell culture media can be attributed to several factors:
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock of this compound directly into the media can cause the compound to crash out of solution. A stepwise dilution is recommended.[4]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
DMSO Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in the culture media should be kept low (ideally <0.5%) to avoid cellular toxicity.[4][5] High DMSO concentrations can also affect the solubility of other media components.
-
Media Composition: The presence of certain salts and other components in the media can influence the solubility of this compound.
-
pH of the Media: The pH of the cell culture media can affect the solubility of pH-sensitive compounds.[6]
-
Temperature Fluctuations: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation and precipitation.[4]
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO and ethanol.[3] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is common practice.
| Storage Condition | Duration |
| Powder | -20°C for up to 3 years |
| 4°C for up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C for up to 6 months |
| -20°C for up to 1 month |
Data sourced from MedChemExpress and Tocris Bioscience.[1][3]
Note: It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to media. | Rapid change in solvent polarity. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) sterile PBS or culture medium before adding it to the final culture volume. Add the final diluted solution dropwise while gently swirling the culture vessel.[7] |
| A fine, crystalline precipitate appears in the culture over time. | The concentration of this compound exceeds its solubility limit in the media. | Determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination by performing a dose-response curve. Consider using a lower starting concentration. The IC50 for AP-1 and NF-κB inhibition is approximately 50 nM.[2] |
| The media becomes turbid after adding this compound. | The final DMSO concentration is too high, potentially causing other media components to precipitate. | Ensure the final concentration of DMSO in your culture medium is below 0.5%.[4] Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution. |
| Precipitation is observed after thawing a stock solution. | Compound degradation or crystallization due to improper storage. | Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Before use, warm the stock solution to room temperature and briefly vortex to ensure it is fully dissolved. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol provides a general guideline for diluting a DMSO stock of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the required amount of this compound powder and sterile DMSO to prepare a 10 mM stock solution (Molecular Weight of this compound = 437.65 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used.
-
-
Prepare an Intermediate Dilution:
-
Warm sterile PBS or your cell culture medium to 37°C.
-
Perform a serial dilution of your 10 mM stock solution to create an intermediate concentration that is closer to your final working concentration. For example, you can make a 1:10 dilution in pre-warmed media to get a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Add the desired volume of the intermediate dilution to your final volume of cell culture medium. Add the solution dropwise while gently swirling the culture flask or plate to ensure rapid and even distribution.
-
Example: To achieve a final concentration of 1 µM in 10 mL of media, add 10 µL of a 1 mM intermediate solution. This will result in a final DMSO concentration of 0.01%, which is well below the recommended limit.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This should be an equivalent volume of DMSO (diluted in the same manner as your compound) added to the cell culture medium without this compound.
-
Visualizations
NF-κB and AP-1 Signaling Pathway Inhibition by this compound
Caption: Inhibition of NF-κB and AP-1 pathways by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AP-1/NF-κB Dual Inhibitor, SP100030 | Sigma-Aldrich [merckmillipore.com]
- 3. SP 100030 | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
SP-100030 Technical Support Center: Investigating Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of SP-100030. The content is structured to address common questions and troubleshooting scenarios that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), with a reported IC50 of 50 nM for the transcriptional activity of both factors.[1] It is known to be particularly effective in T-cells, where it blocks the production of cytokines such as IL-2, IL-8, and TNF-α.[1]
Q2: My experimental results with this compound are not what I expected based on NF-κB and AP-1 inhibition alone. What could be the cause?
While this compound is a known inhibitor of NF-κB and AP-1, recent evidence suggests that its mechanism of action involves the inhibition of Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[2][3] XPO1 is a key protein responsible for the nuclear export of numerous proteins and RNAs. Therefore, some of the observed effects of this compound may be due to the inhibition of XPO1, leading to the nuclear accumulation of proteins that are not direct targets of NF-κB or AP-1.
Q3: What are the known off-targets for this compound?
The primary off-target, or more accurately, the mechanistic target that explains its inhibitory effect on NF-κB and AP-1, is Exportin-1 (XPO1/CRM1) .[2][3] Inhibition of XPO1 leads to the nuclear retention of various cargo proteins, including IκB, the natural inhibitor of NF-κB. This nuclear accumulation of IκB prevents NF-κB from translocating to the nucleus and activating gene expression. It is plausible that a similar mechanism affects AP-1 activity. At present, there is limited publicly available data on the broader off-target profile of this compound from large-scale kinase or protein panel screens.
Q4: I am observing unexpected changes in the subcellular localization of my protein of interest after this compound treatment. Could this be an off-target effect?
Yes, this is a potential off-target effect related to XPO1 inhibition. XPO1 exports hundreds of different proteins from the nucleus to the cytoplasm. If your protein of interest is a cargo of XPO1, treatment with this compound could lead to its accumulation in the nucleus. This can be verified experimentally using immunofluorescence microscopy to visualize the subcellular localization of your protein with and without this compound treatment.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in gene expression for genes not regulated by NF-κB or AP-1. | Inhibition of XPO1 can affect the localization and activity of other transcription factors and regulatory proteins, leading to widespread changes in the transcriptome. | Perform RNA-sequencing to get a global view of the transcriptomic changes. Analyze the data for enrichment of pathways regulated by known XPO1 cargo proteins. |
| Cell cycle arrest or apoptosis in a manner inconsistent with NF-κB/AP-1 inhibition alone. | XPO1 exports several key cell cycle regulators and tumor suppressor proteins (e.g., p53, p21). Their nuclear accumulation due to XPO1 inhibition can trigger cell cycle arrest or apoptosis. | Perform cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., Annexin V staining). Investigate the localization and levels of key cell cycle regulators by immunofluorescence and Western blotting. |
| Observed phenotype is not rescued by overexpression of a constitutively active form of an NF-κB or AP-1 subunit. | This suggests the phenotype is independent of the canonical NF-κB/AP-1 pathways and may be mediated by another target, such as XPO1. | Investigate the role of XPO1 by using a known specific XPO1 inhibitor (e.g., Selinexor) as a positive control. If it phenocopies the effect of this compound, it is likely an XPO1-mediated effect. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and its analogues. Researchers should be aware that IC50 and EC50 values can vary between different assay systems and cell types.
| Compound | Target | Assay Type | Value | Reference |
| This compound | NF-κB Transcriptional Activity | Luciferase Reporter Assay (Jurkat cells) | IC50 = 50 nM | [1] |
| This compound | AP-1 Transcriptional Activity | Luciferase Reporter Assay (Jurkat cells) | IC50 = 50 nM | [1] |
| This compound analogue 1 | XPO1-dependent IL-2 upregulation | Luciferase Reporter Assay (Jurkat cells) | EC50 = 137 nM | [4] |
Signaling Pathways and Experimental Workflows
To aid in understanding the on- and off-target effects of this compound, the following diagrams illustrate the relevant signaling pathways and a suggested experimental workflow for troubleshooting.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SP-100030 and potential for experimental artifacts
This technical support center provides researchers, scientists, and drug development professionals with guidance on using SP-100030 and troubleshooting potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule that acts as a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] It has been shown to be particularly effective in T-cells.[3][4]
Q2: What are the reported IC50 values for this compound?
In Jurkat T-cells, the IC50 for both NF-κB and AP-1 transcriptional activation is approximately 50 nM.[1][4] For inhibition of luciferase production in activated Jurkat cells, the IC50 is reported to be around 30 nM.[3]
Q3: Is this compound specific to certain cell types?
Yes, this compound exhibits a notable selectivity for T-cells.[3][4] Studies have shown that it effectively inhibits cytokine production in Jurkat T-cells and other T-cell lines, while having minimal effects on cytokine induction in other cell types such as monocytic cell lines (THP-1), fibroblasts, endothelial cells, and epithelial cells.[3]
Q4: What are the known downstream effects of this compound?
By inhibiting NF-κB and AP-1, this compound blocks the production of various cytokines. In T-cells, it has been shown to inhibit the production of Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][3] In a rat model of asthma, it suppressed the mRNA expression of IL-2, IL-5, and IL-10.[2][5]
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO.[4] For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Please note that the molecular weight of the compound can be batch-specific due to variable water content, which may require adjustments when preparing stock solutions.
Troubleshooting Guide
This guide addresses potential issues and unexpected results you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of NF-κB/AP-1 activity. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store as recommended (-20°C for short-term, -80°C for long-term).[1] |
| Incorrect Concentration: Calculation errors or batch-to-batch variability in molecular weight. | Verify calculations and consider the batch-specific molecular weight if provided by the supplier. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell Line Insensitivity: The cell line used may not be sensitive to this compound. | Confirm that you are using a T-cell line, as this compound is T-cell specific.[3][4] Test a positive control cell line, such as Jurkat T-cells, to ensure the compound is active. | |
| High cell toxicity or unexpected cell death. | High Concentration: The concentration of this compound used may be too high for your specific cell line. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Use the lowest effective, non-toxic concentration. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Include a solvent-only control in your experiments. | |
| Inhibition of cytokine production in non-T-cell lines. | Off-Target Effects: While reported to be T-cell specific, high concentrations may lead to off-target effects in other cell types. | Lower the concentration of this compound. Confirm the identity and purity of your cell line. |
| Experimental Artifact: The observed effect may be an artifact of the assay system. | Use multiple, independent assays to measure cytokine production (e.g., ELISA, qPCR, Western blot). | |
| Variability between experiments. | Inconsistent Experimental Conditions: Minor variations in cell density, stimulation time, or compound treatment duration. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. |
| Batch-to-Batch Variation: Different lots of this compound may have slight differences in purity or activity. | If possible, purchase a larger quantity of a single batch for a series of experiments. If you must use a new batch, perform a validation experiment to compare its activity to the previous batch. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental setup.
NF-κB/AP-1 Reporter Assay
-
Cell Seeding: Seed Jurkat-luc cells (or other suitable reporter cell line) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: The following day, pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Cell Stimulation: Stimulate the cells with appropriate inducers of NF-κB and AP-1 signaling (e.g., 50 ng/mL PMA and 1 µg/mL PHA) for 5-6 hours.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated stimulated cells) and calculate the IC50 value.
Cytokine Production Assay (ELISA)
-
Cell Culture and Treatment: Culture Jurkat T-cells and treat with this compound at various concentrations for 1 hour before stimulating with PMA/PHA.
-
Supernatant Collection: After 24-48 hours of stimulation, collect the cell culture supernatant by centrifugation.
-
ELISA: Measure the concentration of cytokines (e.g., IL-2, TNF-α) in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples. Determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits NF-κB and AP-1 transcriptional activation.
General Experimental Workflow for Testing this compound
Caption: A typical workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP-1/NF-κB Dual Inhibitor, SP100030 | Sigma-Aldrich [merckmillipore.com]
- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
SP-100030 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SP-100030 in various assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues with assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor that targets the transcriptional activity of both Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1] By inhibiting these key transcription factors, this compound effectively blocks the expression of a wide range of pro-inflammatory genes, including those encoding cytokines such as IL-2, IL-8, and TNF-α.[1] It exhibits selectivity for T cells, making it a valuable tool for studying immune responses and inflammatory diseases.
Q2: What are the common assays used to measure the activity of this compound?
The most common assays to quantify the inhibitory activity of this compound are:
-
Luciferase Reporter Assays: These assays are used to measure the inhibition of AP-1 and NF-κB transcriptional activity. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an AP-1 or NF-κB response element. A reduction in luciferase activity in the presence of this compound indicates its inhibitory effect.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs are employed to quantify the downstream effect of this compound on cytokine production (e.g., IL-2, IL-8, TNF-α) in cell culture supernatants.
Q3: What are the expected IC50 values for this compound in these assays?
The half-maximal inhibitory concentration (IC50) for this compound is approximately 50 nM for both AP-1 and NF-κB transcriptional activity in luciferase reporter assays.[1] The IC50 for the inhibition of cytokine production (e.g., IL-2 and IL-8) in Jurkat T-cells is also in a similar range, around 30 nM .[1]
Q4: What are acceptable levels of variability in this compound assays?
While specific variability data for this compound assays is not widely published, general guidelines for luciferase and ELISA assays can be applied. Variability is typically measured by the coefficient of variation (%CV).
Data Presentation: Acceptable Assay Variability
| Parameter | Luciferase Reporter Assays | Cytokine ELISA |
| Intra-Assay %CV | < 10% | < 10-15% |
| Inter-Assay %CV | < 15% | < 15-20% |
Data in this table represents generally accepted ranges for these assay types and may vary based on specific experimental conditions.[2][3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Luciferase Reporter Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Intra-Assay Variability (%CV > 10%) | Pipetting errors, inconsistent cell seeding, well-to-well contamination. | Ensure proper mixing of reagents, use calibrated pipettes, and maintain consistent cell densities across wells. |
| High Inter-Assay Variability (%CV > 15%) | Reagent lot-to-lot variation, differences in incubation times, unstable luciferase signal. | Use the same lot of critical reagents for all experiments in a study. Standardize all incubation times precisely. Use a luciferase assay kit with a stabilized signal. |
| Weak or No Signal | Low transfection efficiency, inactive reagents, insufficient cell lysis, weak promoter activity. | Optimize transfection protocol, check reagent expiration dates and storage conditions, ensure complete cell lysis, and consider using a stronger promoter if possible. |
| High Background Signal | Contamination of reagents or cells, inappropriate assay plates. | Use fresh, sterile reagents. Work in a clean environment to prevent contamination. Use opaque, white-walled plates designed for luminescence assays to minimize crosstalk between wells. |
Cytokine ELISA Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Intra-Assay Variability (%CV > 15%) | Inconsistent washing steps, inaccurate pipetting of standards or samples. | Ensure uniform and thorough washing of all wells. Use calibrated pipettes and be precise with all liquid handling steps. |
| High Inter-Assay Variability (%CV > 20%) | Variation in incubation temperature or time, degradation of standards or antibodies. | Maintain a consistent temperature and timing for all incubation steps. Store standards and antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Low Signal or Sensitivity | Insufficient incubation time, inactive enzyme conjugate, incorrect wavelength reading. | Increase incubation times for sample, detection antibody, or substrate. Verify the activity of the enzyme conjugate. Ensure the plate reader is set to the correct wavelength for the substrate used. |
| High Background Signal | Non-specific antibody binding, insufficient washing, contaminated buffer. | Use a blocking buffer to reduce non-specific binding. Increase the number of washing steps. Use fresh, high-quality wash buffer. |
Experimental Protocols
Luciferase Reporter Assay for AP-1/NF-κB Inhibition
-
Cell Seeding: Seed cells (e.g., Jurkat T-cells) in a 96-well plate at a density optimized for your cell line.
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing AP-1 or NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Cell Stimulation: After a pre-incubation period with this compound, stimulate the cells with an appropriate agonist (e.g., PMA and PHA for Jurkat cells) to activate the AP-1/NF-κB pathway.
-
Cell Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions of your dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of this compound at each concentration relative to the vehicle control.
Cytokine ELISA
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants from this compound-treated and control cells, along with a serial dilution of the recombinant cytokine standard, to the plate and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A colored product will develop in proportion to the amount of cytokine present.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Mandatory Visualizations
Signaling Pathways
References
Technical Support Center: SP-100030 In Vivo Best Practices
Welcome to the technical support center for the in vivo application of SP-100030. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshooting, and frequently asked questions regarding the use of this potent NF-κB and AP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2][3] It exerts its effects by preventing the activation of these key regulators of the immune response. By inhibiting NF-κB and AP-1, this compound effectively suppresses the expression of a range of pro-inflammatory cytokines, including IL-2, IL-5, IL-8, IL-10, and TNF-alpha.[1][2][3][4] Notably, this compound has demonstrated a T-cell-specific inhibitory effect on cytokine production.[4][5]
Q2: What are the recommended in vivo models for this compound?
Based on published studies, this compound has been effectively used in rodent models of inflammatory and autoimmune diseases. The most common models include:
-
Murine Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis.[1][4]
-
Rat Model of Allergen-Induced Asthma: To study airway inflammation and hyperresponsiveness.[2][3]
Q3: How should this compound be prepared for in vivo administration?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle for injection. A commonly used vehicle for intraperitoneal (i.p.) administration in rats is 0.25% methylcellulose in saline. It is crucial to ensure the final concentration of DMSO is minimized to avoid solvent toxicity.
Q4: What are the recommended dosage and administration routes?
The optimal dosage and administration route are model-dependent. The following have been reported in the literature:
| Animal Model | Dosage | Administration Route | Reference |
| Murine Collagen-Induced Arthritis | 10 mg/kg/day | Intraperitoneal (i.p.) | [1][4] |
| Rat Allergen-Induced Asthma | 20 mg/kg/day | Intraperitoneal (i.p.) | [2][3] |
Q5: What is the known in vivo toxicity profile of this compound?
Currently, there is limited publicly available data specifically detailing the comprehensive in vivo toxicity profile of this compound. However, as an inhibitor of NF-κB, a key regulator of immune responses, there is a theoretical potential for immunosuppression with long-term use. It is recommended to include a control group treated with the vehicle alone in all experiments to monitor for any potential adverse effects. General toxicity studies for novel compounds often involve monitoring body weight, food and water intake, and performing histopathological analysis of major organs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Inadequate dosage. - Improper formulation or administration. - Compound degradation. - Model-specific resistance. | - Perform a dose-response study to determine the optimal dose for your specific model. - Ensure complete dissolution of this compound in the vehicle. Prepare fresh formulations for each experiment. - Store the compound and its solutions under recommended conditions (typically -20°C or -80°C for stock solutions) and protect from light. - Confirm the activation of NF-κB and/or AP-1 pathways in your disease model. This compound will only be effective if these pathways are key drivers of the pathology. |
| Precipitation of Compound | - Poor solubility in the final vehicle. - High concentration of the compound. | - Increase the proportion of the co-solvent (e.g., DMSO), while staying within acceptable toxicity limits for the animal model. - Consider using alternative vehicle formulations, such as those containing cyclodextrins or other solubilizing agents. - Gently warm the solution and sonicate to aid dissolution. Always visually inspect for precipitates before injection. |
| Adverse Effects in Animals | - Solvent toxicity (e.g., from DMSO). - On-target or off-target toxicity of this compound. | - Minimize the concentration of organic solvents in the final injection volume. Always include a vehicle-only control group to assess solvent effects. - Reduce the dosage of this compound or the frequency of administration. - Closely monitor animals for signs of distress, weight loss, or changes in behavior. - At the end of the study, perform a gross necropsy and consider histopathological analysis of key organs (liver, kidney, spleen) to assess for any tissue damage. |
| Variability in Experimental Results | - Inconsistent formulation or administration. - Animal-to-animal variation. - Instability of the compound. | - Standardize the preparation of the dosing solution and the injection technique. - Ensure a consistent volume is administered to each animal based on its body weight. - Increase the number of animals per group to improve statistical power. - Prepare fresh dosing solutions from a validated stock solution for each experiment. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.5% (w/v) Methylcellulose in sterile saline
-
Sterile, pyrogen-free injection supplies
2. Preparation of Dosing Solution (for a 10 mg/kg dose):
-
Calculate the required amount of this compound based on the average weight of the mice and the number of animals to be dosed.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final injection volume of 100 µL per 20g mouse, calculate the required dilution of the stock solution in the 0.5% methylcellulose vehicle. For example, to achieve a 10 mg/kg dose, a 20g mouse would require 0.2 mg of this compound. This would be 10 µL of the 20 mg/mL stock solution.
-
On the day of injection, add the required volume of the this compound stock solution to the appropriate volume of 0.5% methylcellulose vehicle.
-
Vortex the solution thoroughly to ensure a uniform suspension.
3. Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection once daily.
-
For the control group, administer the same volume of the vehicle (containing the same final concentration of DMSO).
-
Monitor the animals daily for clinical signs of arthritis and any adverse effects.
Visualizations
Signaling Pathway
Caption: this compound inhibits NF-κB and AP-1 activation in the cytoplasm.
Experimental Workflow
Caption: In vivo experimental workflow for this compound administration.
Troubleshooting Logic
References
Validation & Comparative
Validating the T-cell Specificity of SP-100030: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SP-100030, a dual inhibitor of the transcription factors NF-κB and AP-1, with other common immunomodulatory agents. The focus of this analysis is to objectively assess the T-cell specificity of this compound, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates a notable selectivity for T-lymphocytes, potently inhibiting key inflammatory pathways in these cells while exhibiting significantly lower activity in other cell types. This guide presents a comparative analysis of this compound against other NF-κB and AP-1 inhibitors, including BAY 11-7082 and Parthenolide, as well as the corticosteroid Dexamethasone. The data indicates that this compound's targeted action on T-cells offers a promising profile for therapeutic applications where T-cell mediated inflammation is a key driver of pathology.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds on NF-κB and AP-1 activity in various cell lines. This data highlights the T-cell-specific action of this compound.
| Compound | Target Pathway(s) | T-Cell Line (Jurkat) IC50 | Monocytic Cell Line (THP-1) IC50 | Other Non-T-Cell Lines IC50 | Citation(s) |
| This compound | NF-κB & AP-1 | 30-50 nM | >10,000 nM | <5% inhibition at 10,000 nM (endothelial, epithelial, fibroblast) | [1] |
| BAY 11-7082 | NF-κB (IKKβ) | ~5-10 µM (leukemic T-cell lines) | Not specified | 5-10 µM (human endothelial cells); 4.23-29.11 nM (gastric cancer) | [2][3][4][5] |
| Parthenolide | NF-κB & STAT3 | 16.1 µM (Jurkat) | Not specified | 2.8-7.0 µM (various cancer and endothelial cells) | [6][7][8] |
| Dexamethasone | Glucocorticoid Receptor (indirectly affects NF-κB & AP-1) | Varies (µM range) | Varies | Varies | [9][10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and transparent comparison.
NF-κB and AP-1 Luciferase Reporter Gene Assay
This assay quantifies the activity of the NF-κB or AP-1 transcription factors in response to stimuli and in the presence of inhibitory compounds.
Materials:
-
Jurkat (T-cell) and THP-1 (monocytic) cell lines
-
NF-κB or AP-1 luciferase reporter plasmid
-
Transfection reagent
-
Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) or TNF-α for stimulation
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture Jurkat and THP-1 cells in appropriate media. Transfect the cells with the NF-κB or AP-1 luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other test compounds for 1 hour.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA/PHA for Jurkat cells, TNF-α for THP-1 cells) to activate the NF-κB or AP-1 pathway.
-
Incubation: Incubate the plates for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer. The reduction in luminescence in treated cells compared to stimulated, untreated cells indicates the inhibitory activity of the compound.
Intracellular Cytokine Staining (ICS) for IL-2 and TNF-α
This flow cytometry-based assay measures the production of specific cytokines within individual cells, providing a functional readout of T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
This compound and other test compounds
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IL-2, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Stimulation: Stimulate PBMCs or isolated T-cells with a stimulation cocktail in the presence of a protein transport inhibitor. Include wells with and without the test compounds.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against surface markers.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to quantify the percentage of T-cells producing IL-2 and TNF-α in the different treatment conditions.
Mandatory Visualizations
Signaling Pathway of NF-κB and AP-1 Inhibition by this compound
Caption: this compound inhibits both NF-κB and AP-1 pathways.
Experimental Workflow for Validating T-cell Specificity
Caption: Workflow for assessing T-cell specificity of inhibitors.
Comparison with Alternatives
This compound vs. BAY 11-7082
This compound exhibits significantly higher potency in T-cells compared to BAY 11-7082, with an IC50 in the nanomolar range for NF-κB inhibition in Jurkat cells, whereas BAY 11-7082's IC50 is in the micromolar range.[1][2][3][4][5] Furthermore, this compound demonstrates a clear T-cell selective profile, with minimal effects on non-T-cell lines at concentrations that potently inhibit T-cell function. In contrast, BAY 11-7082 shows comparable inhibitory activity in both T-cells and other cell types like endothelial cells, indicating a lack of T-cell specificity.
This compound vs. Parthenolide
Parthenolide, a natural product, inhibits NF-κB with an IC50 in the micromolar range in Jurkat T-cells, making it considerably less potent than this compound.[1][6][7][8] While some studies suggest a degree of selectivity of Parthenolide for malignant cells, its activity across a broad range of cell types, including non-hematopoietic cancer cells and endothelial cells, is not indicative of specific T-cell targeting. This compound's focused activity on T-lymphocytes presents a more refined approach for T-cell-centric immunomodulation.
This compound vs. Dexamethasone
Dexamethasone is a potent, broad-spectrum immunosuppressant that acts through the glucocorticoid receptor, indirectly inhibiting NF-κB and AP-1.[9][10][11][12] Its mechanism of action is not specific to T-cells and affects a wide array of immune and non-immune cells, leading to well-documented systemic side effects. This compound, by directly targeting transcription factors predominantly active in T-cells, offers a more targeted immunomodulatory strategy with the potential for a more favorable safety profile.
Conclusion
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 4. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effect of dexamethasone on polyclonal T cell activation and redirected target cell lysis as induced by a CD19/CD3-bispecific single-chain antibody construct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear factor-κB does not mediate the inhibitory effects of dexamethasone on granulocyte–macrophage colony-stimulating factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro-Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone-induced immunosuppression: mechanisms and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of SP-100030
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of SP-100030, a dual inhibitor of the transcription factors NF-κB and AP-1, with other commonly used inhibitors of these pathways. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Introduction to this compound
This compound is a potent, cell-permeable small molecule that has been identified as a dual inhibitor of both Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcriptional activity. It has demonstrated a degree of T-cell specificity, making it a valuable tool for studying T-cell mediated inflammatory responses. Its ability to concurrently inhibit two critical signaling pathways involved in inflammation and immune responses distinguishes it from many other commercially available inhibitors.
Comparative Selectivity Profile
| Compound | Primary Target(s) | Reported IC50 | Known Off-Target Effects or Broader Specificity |
| This compound | NF-κB and AP-1 | 50 nM for both NF-κB and AP-1 in Jurkat T-cells.[1] | Reported to be T-cell specific, with minimal inhibition of cytokine production in other cell types.[2][3] |
| Parthenolide | NF-κB | IC50 values for cancer cell growth inhibition (linked to NF-κB inhibition) are in the low micromolar range (e.g., 4.3 - 7.0 μM).[4][5] | Interacts with multiple cellular targets due to its reactive α-methylene-γ-lactone and epoxide groups. It can inhibit IKK, STAT3, and HDACs, and modulate microtubule dynamics. |
| BAY 11-7082 | NF-κB (IKKβ) | 10 μM for TNFα-induced IκBα phosphorylation.[6][7] | Also reported to suppress AP-1 activation. It is an irreversible inhibitor and has been shown to have antibacterial activity.[6] |
| Pyrrolidinedithiocarbamate (PDTC) | NF-κB | Varies depending on the study and cell type; often used at concentrations between 20-100 μM. | Potent antioxidant and metal chelator. Its mechanism of NF-κB inhibition is complex and may be indirect, involving the modulation of cellular redox status. |
Signaling Pathway Inhibition
The following diagram illustrates the canonical NF-κB and AP-1 signaling pathways and highlights the points of inhibition for this compound and its alternatives.
Experimental Protocols
Detailed methodologies for key assays cited in the characterization of these inhibitors are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, Jurkat) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Compound Treatment and Cell Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound) or vehicle control.
-
Pre-incubate with the compound for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., TNFα, PMA) for 6-8 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition relative to the stimulated vehicle control.
AP-1 Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of AP-1.
1. Nuclear Extract Preparation:
-
Treat cells with the test compound and/or stimulus as described above.
-
Harvest the cells and isolate nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer method.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).
2. Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus AP-1 binding site (5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, DIG).
-
Purify the labeled probe to remove unincorporated label.
3. Binding Reaction and Electrophoresis:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) for 20-30 minutes at room temperature.
-
For supershift analysis, add an antibody specific to an AP-1 subunit (e.g., c-Fos, c-Jun) to the reaction mixture.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
4. Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Cytokine Production ELISA
This assay quantifies the amount of a specific cytokine secreted by cells.
1. Cell Culture and Treatment:
-
Plate T-cells (e.g., Jurkat, primary human T-cells) in a 24-well plate.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with appropriate activators (e.g., PHA and PMA, or anti-CD3/CD28 antibodies) for 24-48 hours.
2. Sample Collection:
-
Centrifuge the cell culture plate to pellet the cells.
-
Collect the cell culture supernatant, which contains the secreted cytokines.
3. ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Conclusion
This compound presents a unique profile as a potent dual inhibitor of NF-κB and AP-1 with reported T-cell specificity. When selecting an inhibitor for research, it is imperative to consider not only its potency but also its selectivity. While compounds like Parthenolide, BAY 11-7082, and PDTC are effective inhibitors of the NF-κB pathway, they exhibit broader activity and different mechanisms of action compared to this compound. The choice of inhibitor should be guided by the specific experimental question and a thorough understanding of the compound's pharmacological profile. The detailed protocols provided in this guide should aid in the rigorous evaluation of these and other inhibitors in various experimental settings.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
Unraveling the Kinase Off-Target Profile of SP-100030: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SP-100030 is recognized for its potent dual inhibition of the transcription factors NF-κB and AP-1. While its efficacy in modulating inflammatory and immune responses is documented, a comprehensive public profile of its off-target effects against the human kinome is not currently available. This guide provides a comparative analysis of this compound in the context of kinase selectivity, discusses the signaling pathways it targets, and presents data on alternative compounds with known kinase off-target profiles. Detailed experimental protocols for assessing kinase inhibition are also provided to facilitate further research in this area.
This compound: Primary Mechanism of Action
This compound is a small molecule inhibitor that effectively suppresses the transcriptional activity of both Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). It has demonstrated the ability to inhibit the production of various pro-inflammatory cytokines, such as IL-2, IL-8, and TNF-alpha, particularly in T-cells. This activity underlies its potential therapeutic applications in inflammatory conditions like collagen-induced arthritis.
A critical question for the drug development community is the selectivity of this compound. To date, there is no publicly available data from broad-spectrum kinase profiling assays, such as KINOMEscan, for this compound. Therefore, its off-target effects on kinases remain uncharacterized.
The Role of Kinases in NF-κB and AP-1 Signaling
The NF-κB and AP-1 signaling pathways are intricate cascades that are heavily regulated by a multitude of upstream kinases. Understanding these pathways is crucial for predicting potential kinase off-targets of inhibitors like this compound.
The activation of the canonical NF-κB pathway is critically dependent on the IκB kinase (IKK) complex , which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO. IKKβ is the primary kinase responsible for phosphorylating the inhibitory IκBα protein, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate gene transcription. Other kinases, such as MAPK/ERK Kinase Kinase (MEKK) 1/3 and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) , act upstream to activate the IKK complex in response to various stimuli.
The AP-1 transcription factor is a dimeric complex, most commonly composed of proteins from the Jun and Fos families. Its activity is regulated by the Mitogen-Activated Protein Kinase (MAPK) cascades , including the c-Jun N-terminal Kinases (JNKs), p38 MAPKs, and Extracellular signal-Regulated Kinases (ERKs). These kinases phosphorylate the Jun and Fos proteins, enhancing the transcriptional activity of the AP-1 complex.
Below is a diagram illustrating the central role of these kinases in the NF-κB and AP-1 signaling pathways.
Figure 1. Simplified signaling pathways for NF-κB and AP-1 activation, highlighting key upstream kinases.
Comparative Analysis with Alternative Inhibitors
In the absence of kinase profiling data for this compound, we present a comparative analysis with other compounds known to inhibit the NF-κB and/or AP-1 pathways, for which some kinase interaction data is available. This comparison provides a framework for understanding potential off-target landscapes for inhibitors of these pathways.
| Compound | Primary Target(s) | Known Off-Target Kinases/Interactions | Reference |
| This compound | NF-κB, AP-1 | No public kinome-wide data available. | |
| IKK-16 | IKKβ, IKK complex, IKKα | LRRK2 (IC50 = 50 nM) | [1][2][3] |
| Tanshinone IIA | AP-1, NF-κB (indirectly) | Inhibits PKC activity; Inhibits PI3K/Akt/mTOR pathway activation; Inhibits Src/MAPK/ERK pathway activation. | [4][5][6] |
| Parthenolide | NF-κB (IKK and p65), AP-1 | Covalently targets and inhibits Janus Kinases (JAKs); Covalently targets and inhibits Focal Adhesion Kinase (FAK1). | [7][8][9] |
This table is not an exhaustive list of all off-target effects and is based on currently available public data. The nature and extent of off-target interactions can be highly dependent on the assay format and concentration of the compound tested.
Experimental Protocols for Kinase Profiling
To facilitate the investigation of this compound's kinase selectivity, we provide detailed methodologies for three widely used kinase profiling platforms.
KINOMEscan™ Competition Binding Assay
This assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified by qPCR.
Experimental Workflow:
Figure 2. KINOMEscan™ experimental workflow.
Protocol:
-
Reaction Setup: DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for the kinase's active site.
-
Capture: The mixture is passed through a filter plate to capture the ligand beads and any bound kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of bead-bound kinase is quantified using qPCR of the DNA tag. A lower qPCR signal compared to a DMSO control indicates that the test compound has displaced the kinase from the immobilized ligand.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be determined from dose-response curves.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.
Protocol:
-
Reagent Preparation: Prepare solutions of the europium-labeled anti-tag antibody, the kinase of interest, the Alexa Fluor™ 647-labeled tracer, and a serial dilution of the test compound.
-
Assay Plate Setup: Add the test compound, the kinase/antibody mixture, and the tracer to a multi-well plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. Inhibition of tracer binding by the test compound results in a decrease in the FRET signal. IC50 values are determined from the dose-response curve.
Adapta™ Universal Kinase Assay
This is a TR-FRET-based assay that quantifies kinase activity by detecting the formation of ADP, a universal product of kinase-catalyzed phosphorylation.
Protocol:
-
Kinase Reaction: Set up a kinase reaction containing the kinase, substrate, ATP, and a serial dilution of the test compound. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection solution containing EDTA (to stop the kinase reaction), a europium-labeled anti-ADP antibody, and an Alexa Fluor™ 647-labeled ADP tracer.
-
Incubation: Incubate the plate at room temperature to allow the detection reagents to equilibrate.
-
FRET Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: In the absence of kinase inhibition, the ADP produced displaces the tracer from the antibody, leading to a low FRET signal. In the presence of an effective inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high FRET signal is maintained. IC50 values are calculated from the dose-response curve.
Conclusion and Future Directions
While this compound is a valuable tool for studying NF-κB and AP-1 biology, its kinase selectivity profile remains a significant knowledge gap. The lack of public kinome-wide screening data makes it challenging to fully assess its potential for off-target effects. As illustrated by the comparative data on alternative inhibitors, compounds targeting these central transcription factors can interact with various kinases, which may contribute to their overall cellular activity and potential side effects.
To ensure a comprehensive understanding of this compound's mechanism of action and to confidently interpret experimental results, it is highly recommended that researchers perform broad kinase selectivity profiling using established platforms such as those detailed in this guide. Such data would be invaluable to the scientific community for advancing the development of more selective and effective therapies targeting inflammatory and oncogenic signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. IKK 16 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. The antitumor natural product tanshinone IIA inhibits protein kinase C and acts synergistically with 17-AAG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA Inhibits Osteosarcoma Growth through a Src Kinase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 7. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
SP-100030: A Potent Dual Inhibitor of NF-κB and AP-1 with T-Cell Specificity and Potential XPO1 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SP-100030 is a small molecule inhibitor renowned for its potent and dual inhibitory activity against two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] With an IC50 of 50 nM for both pathways, this compound has demonstrated significant potential in modulating inflammatory and immune responses, primarily through its action on T-cells.[1] This guide provides a comprehensive comparison of this compound's activity across its known signaling pathways and discusses potential cross-reactivity, offering insights for researchers exploring its therapeutic applications.
Comparative Analysis of Signaling Pathway Inhibition
While comprehensive data on the cross-reactivity of this compound across a wide range of signaling pathways is not extensively available in the public domain, its effects on the primary targets, NF-κB and AP-1, are well-documented. Furthermore, recent evidence suggests a potential interaction with Exportin-1 (XPO1), a key protein in nuclear export, indicating a possible avenue of cross-reactivity.
| Target Pathway | Reported IC50 | Key Downstream Effects | Cellular Specificity |
| NF-κB | 50 nM[1] | Inhibition of pro-inflammatory cytokine production (e.g., IL-2, IL-8, TNF-α)[1] | Primarily T-cells; minimal effect in other cell types such as fibroblasts, endothelial, and epithelial cells.[3] |
| AP-1 | 50 nM[1] | Suppression of cytokine gene expression and T-cell activation.[4] | Primarily T-cells.[5] |
| XPO1 (CRM1) | Not yet quantified | Potential disruption of nuclear export of proteins, including NFAT, which is crucial for T-cell activation.[6] | T-cells, with potential broader implications due to the ubiquitous nature of XPO1. |
Signaling Pathways Overview
The following diagrams illustrate the established and potential signaling pathways affected by this compound.
Caption: NF-κB and AP-1 Signaling Inhibition by this compound.
Caption: Potential Inhibition of XPO1-mediated Nuclear Export by this compound.
Experimental Protocols
To rigorously assess the cross-reactivity of this compound, a multi-faceted approach combining biochemical and cellular assays is recommended.
Kinase Profiling Assay (Hypothetical Workflow)
This experiment would determine the inhibitory activity of this compound against a broad panel of kinases.
-
Assay Principle: A radiometric assay, such as the HotSpotSM platform, or a non-radiometric mobility shift assay can be employed to measure the phosphorylation of a substrate by a specific kinase in the presence of this compound.
-
Materials:
-
Recombinant human kinases (a diverse panel covering major kinase families).
-
Specific peptide substrates for each kinase.
-
[γ-33P]ATP (for radiometric assay).
-
This compound stock solution.
-
Assay plates (e.g., 384-well).
-
Buffer solutions.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In the assay plate, combine the kinase, its specific substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for each kinase).
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction.
-
Detect substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For mobility shift assays, it involves electrophoretic separation and detection of the fluorescently labeled substrate and product.
-
Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any affected kinases.
-
Caption: Proposed Workflow for Kinase Profiling of this compound.
Cellular Signaling Pathway Profiling
Cell-based assays are crucial to understand the impact of this compound on signaling pathways in a more physiologically relevant context.
-
Assay Principle: Utilize reporter gene assays or multiplex immunoassays to simultaneously measure the activity of multiple signaling pathways in cells treated with this compound.
-
Materials:
-
Cell lines with luciferase reporters for various signaling pathways (e.g., MAPK/ERK, PI3K/Akt, STAT).
-
This compound stock solution.
-
Cell culture reagents.
-
Luciferase assay reagents.
-
Multiplex immunoassay kits (e.g., Luminex-based) for phosphoprotein analysis.
-
-
Procedure (Reporter Assay):
-
Plate reporter cell lines in multi-well plates.
-
Treat cells with a range of this compound concentrations.
-
Stimulate the respective signaling pathways with known activators.
-
Incubate for an appropriate duration.
-
Lyse the cells and measure luciferase activity.
-
Determine the effect of this compound on the activity of each signaling pathway.
-
-
Procedure (Multiplex Immunoassay):
-
Culture relevant cell types (e.g., Jurkat T-cells, and a non-T-cell line for comparison).
-
Treat cells with this compound.
-
Stimulate with appropriate ligands to activate a broad range of signaling cascades.
-
Prepare cell lysates.
-
Analyze the phosphorylation status of key signaling proteins using a multiplex immunoassay system.
-
Identify any off-target effects on phosphorylation events in various pathways.
-
Conclusion
This compound is a highly potent dual inhibitor of NF-κB and AP-1, demonstrating marked T-cell specificity. While its primary mechanism of action is well-characterized, a comprehensive understanding of its cross-reactivity with other signaling pathways is essential for its continued development as a therapeutic agent. The recent identification of XPO1 as a potential target highlights the importance of broad-spectrum profiling. The experimental workflows outlined in this guide provide a framework for researchers to systematically investigate the selectivity of this compound and uncover any potential off-target effects, thereby facilitating a more complete and objective assessment of its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of AP-1 and NF-kappa B mediated transcriptional activation: therapeutic potential in autoimmune diseases and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SP100030 is a novel T-cell-specific transcription factor inhibitor that possesses immunosuppressive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SP-100030: A Preclinical Dual Inhibitor of NF-κB and AP-1 for Inflammatory Diseases
A comprehensive review of the preclinical efficacy of SP-100030, a potent, T-cell specific, dual inhibitor of the transcription factors NF-κB and AP-1, reveals its potential as a therapeutic agent for inflammatory conditions. While clinical trial data for this compound is not publicly available, preclinical studies in models of arthritis and asthma demonstrate its immunomodulatory and anti-inflammatory effects.
This compound has been identified as a small molecule that effectively suppresses two key inflammatory signaling pathways, showing promise in the preclinical setting. Its mechanism of action centers on the simultaneous inhibition of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of a wide array of pro-inflammatory genes.[1][2]
Efficacy in Preclinical Models
In vitro studies have demonstrated the potency of this compound, with a half-maximal inhibitory concentration (IC50) of 50 nM for both NF-κB and AP-1 in Jurkat T-cells, a human T-lymphocyte cell line.[1][2] This inhibition translates to a significant reduction in the production of key inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in T-cell lines.[1][3] The selectivity of this compound for T-cells is a notable feature, suggesting a potentially more targeted therapeutic effect with fewer off-target effects.[2][3][4]
The in vivo efficacy of this compound has been evaluated in animal models of inflammatory diseases, primarily rheumatoid arthritis and asthma. In a murine model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis, administration of this compound at a dose of 10 mg/kg/day resulted in a significant decrease in the severity of the disease.[1][3]
In a rat model of allergen-induced asthma, this compound, administered at 20 mg/kg/day, demonstrated a selective effect on the inflammatory infiltrate. While it effectively inhibited the influx of lymphocytes into the airways, it did not have a significant impact on airway eosinophilia or bronchial hyperresponsiveness.[5][6] This suggests that while this compound can modulate certain aspects of the inflammatory response in asthma, its overall efficacy in this specific model may be limited.
Comparison with an Established Therapeutic
To provide context for the preclinical efficacy of this compound, a comparison with an established therapeutic for rheumatoid arthritis, Methotrexate, is presented below. It is important to note that this comparison is between a preclinical compound (this compound) and a clinically approved drug (Methotrexate), and therefore direct comparisons of efficacy are not possible.
| Feature | This compound | Methotrexate |
| Target | NF-κB and AP-1 | Dihydrofolate Reductase (DHFR) and other enzymes |
| Mechanism | Inhibition of pro-inflammatory gene transcription | Inhibition of purine and pyrimidine synthesis, leading to immunosuppression |
| Indication | Investigated for inflammatory diseases (preclinical) | Rheumatoid Arthritis, Psoriasis, various Cancers |
| Preclinical Efficacy (Arthritis Model) | Significant reduction in disease severity in murine CIA at 10 mg/kg/day[1][3] | Dose-dependent reduction in arthritis severity in various animal models |
| Clinical Efficacy (Rheumatoid Arthritis) | Not yet determined | Well-established efficacy in reducing disease activity and joint damage in humans |
| Cell Specificity | T-cell specific[2][3][4] | Broadly acts on rapidly dividing cells, including immune cells |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of two central inflammatory signaling pathways.
A typical experimental workflow to assess the in vivo efficacy of this compound in a collagen-induced arthritis model is outlined below.
Conclusion
This compound represents a promising preclinical candidate for the treatment of T-cell-mediated inflammatory diseases. Its dual inhibition of NF-κB and AP-1 provides a strong mechanistic rationale for its anti-inflammatory effects. While the preclinical data, particularly in models of arthritis, are encouraging, the lack of publicly available clinical trial data means that its safety and efficacy in humans remain to be determined. Further investigation is warranted to explore the full therapeutic potential of this compound and to ascertain its place in the landscape of treatments for inflammatory disorders. The selective effect on lymphocytes observed in the asthma model also suggests that the therapeutic application of this compound might be most effective in diseases where T-cells play a primary pathogenic role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AP-1/NF-κB Dual Inhibitor, SP100030 | Sigma-Aldrich [merckmillipore.com]
- 3. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SP100030 is a novel T-cell-specific transcription factor inhibitor that possesses immunosuppressive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SP-100030: A T-Cell-Selective Dual Inhibitor of NF-κB and AP-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed analysis of SP-100030, a novel transcription factor inhibitor. The focus is on independent validation of its mechanism of action, its selectivity, and its efficacy in preclinical models of inflammatory disease. Data from key independent studies are presented to offer a clear perspective on its performance characteristics.
Overview of this compound
This compound is a cell-permeable pyrimidinecarboxamide compound identified as a potent dual inhibitor of two critical transcription factors involved in the inflammatory response: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] Its primary proposed mechanism is the suppression of inflammatory cytokine gene expression. A key feature highlighted in independent studies is its marked selectivity for T-cells, suggesting a potential for potent immunosuppression with fewer off-target effects compared to broader inhibitors.[2][3]
Mechanism of Action Signaling Pathway
The diagram below illustrates the simplified signaling pathway leading to inflammatory gene expression and the point of inhibition by this compound. Upon cellular stimulation, signaling cascades lead to the activation of NF-κB and AP-1, which then translocate to the nucleus to initiate the transcription of pro-inflammatory cytokines. This compound intervenes by preventing the activation of these transcription factors.
Independent In Vitro Validation Data
Independent studies have validated the inhibitory activity and T-cell selectivity of this compound. Key experiments were performed using the Jurkat T-cell line and the THP-1 monocytic cell line to establish efficacy and cell-type specificity.
Comparative Inhibitory Activity
The following table summarizes the quantitative data from reporter gene assays in stimulated Jurkat T-cells.
| Assay Type | Target Pathway | Cell Line | Stimulant | IC₅₀ | Reference |
| Luciferase Reporter | NF-κB Promoter Activity | Jurkat (T-cell) | PMA/PHA | 30 nM | [2] |
| Luciferase Reporter | AP-1 Promoter Activity | Jurkat (T-cell) | PMA/PHA | 50 nM | [1] |
| Luciferase Reporter | NF-κB Promoter Activity | THP-1 (Monocyte) | PMA/PHA | >10,000 nM | [2] |
Data demonstrate potent inhibition in T-cells with negligible activity in monocytic cells, confirming T-cell selectivity.
Inhibition of Cytokine Production
Further validation was provided by measuring the direct output of NF-κB and AP-1 activation: cytokine production.
| Cytokine Measured | Cell Line | Inhibitor Concentration | % Inhibition | Reference |
| IL-2, IL-8, TNF-α | Jurkat (T-cell) | 3 µM | >85% | [2] |
| Various Cytokines | Non-T-Cells (Fibroblasts, Endothelial) | 10 µM | <5% | [2] |
Independent In Vivo Validation Data
The efficacy of this compound has been independently assessed in established animal models of human inflammatory diseases, including rheumatoid arthritis and asthma.
Murine Collagen-Induced Arthritis (CIA)
In a widely used model for rheumatoid arthritis, this compound demonstrated significant therapeutic effects.
| Animal Model | Treatment Protocol | Parameter Measured | Control Group (Vehicle) | This compound Group | P-value | Reference |
| DBA/1J Mice | 10 mg/kg/day (i.p.) from day 21 | Mean Arthritis Score (Day 34) | 9.8 ± 1.5 | 5.6 ± 1.7 | < 0.001 | [2] |
The results show a statistically significant reduction in disease severity.
Rat Model of Allergen-Induced Airway Inflammation
In a Brown-Norway rat model of asthma, this compound was shown to suppress T-cell-mediated inflammation and cytokine expression.[4][5]
| Animal Model | Treatment Protocol | Parameter Measured | Effect of this compound | P-value | Reference |
| Brown-Norway Rat | 20 mg/kg/day (i.p.) for 3 days | Lymphocyte Influx (BAL Fluid) | Inhibited | < 0.03 | [4] |
| Brown-Norway Rat | 20 mg/kg/day (i.p.) for 3 days | CD8+ T-cell Infiltration | Reduced | < 0.03 | [4] |
| Brown-Norway Rat | 20 mg/kg/day (i.p.) for 3 days | IL-2, IL-5, IL-10 mRNA | Suppressed | < 0.05 | [4] |
Notably, while T-cell activity was suppressed, the compound did not affect airway eosinophilia or bronchial hyperresponsiveness in this model, further highlighting its lymphocyte-specific mechanism.[4]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. The following are summaries of key experimental protocols used in the independent validation of this compound.
In Vitro T-Cell Inhibition Workflow
-
Cell Culture and Transfection: Jurkat T-cells are cultured under standard conditions. For reporter assays, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB or AP-1 promoter.[2]
-
Inhibitor Treatment and Stimulation: Cells are pre-incubated with varying concentrations of this compound for approximately 30-60 minutes. Subsequently, they are stimulated with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) to robustly activate the NF-κB and AP-1 pathways.[2]
-
Luciferase Assay: After stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in light output in treated cells compared to controls indicates the level of pathway inhibition.
-
Electrophoretic Mobility Shift Assay (EMSA): To directly assess NF-κB DNA binding, nuclear extracts are prepared from treated and untreated cells. These extracts are incubated with a radiolabeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from free probes on a non-denaturing polyacrylamide gel. A reduction in the shifted band indicates inhibition of NF-κB activation.[2][6]
-
Cytokine Measurement (ELISA/RT-PCR): The supernatant from cell cultures is collected to measure the secretion of cytokines like IL-2 and TNF-α via Enzyme-Linked Immunosorbent Assay (ELISA). Cellular mRNA can also be isolated and analyzed via Reverse Transcription PCR (RT-PCR) to quantify cytokine gene expression.[2]
In Vivo Collagen-Induced Arthritis (CIA) Protocol
-
Animals: Male DBA/1J mice, which are genetically susceptible to CIA, are used at an age of 7-8 weeks.[7][8]
-
Induction of Arthritis: On day 0, mice are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).[7] On day 21, a booster injection of type II collagen, typically in Incomplete Freund's Adjuvant (IFA), is administered.[7][9]
-
Therapeutic Treatment: For a therapeutic regimen, treatment begins at the onset of clinical signs or at a fixed time point, such as day 21. This compound (10 mg/kg) or a vehicle control is administered daily via intraperitoneal (i.p.) injection until the end of the study (e.g., day 34).[2]
-
Clinical Assessment: Mice are monitored daily or every other day for signs of arthritis. Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling, for a maximum possible score of 16 per mouse.[9]
-
Histology: At the end of the study, paws are collected, fixed, and sectioned. Tissues are stained (e.g., with H&E) and evaluated by a blinded observer for inflammation, pannus formation, and bone erosion.[2]
Conclusion
Independent validation studies confirm that this compound is a potent, dual inhibitor of NF-κB and AP-1. Its most compelling feature is a pronounced T-cell selectivity, which is demonstrated both in vitro by a lack of activity in non-T-cell lines and in vivo through the specific suppression of lymphocyte-mediated inflammation. Preclinical efficacy in models of rheumatoid arthritis and asthma supports its potential as a targeted immunosuppressive agent. This selectivity profile suggests that this compound could offer a favorable therapeutic window compared to less specific NF-κB inhibitors, potentially minimizing off-target toxicities. These findings provide a strong rationale for further investigation into its clinical utility for T-cell-driven autoimmune and inflammatory diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 8. chondrex.com [chondrex.com]
- 9. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
